trans 4-Isobutoxycyclohexanamine hydrochloride
Description
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Properties
IUPAC Name |
4-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h8-10H,3-7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCJSQBPWJYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide & Safety Profile: 4-Isobutoxycyclohexan-1-amine Hydrochloride
This guide serves as an in-depth technical resource for 4-isobutoxycyclohexan-1-amine hydrochloride , designed for researchers in medicinal chemistry and drug development. It synthesizes safety data, physicochemical properties, and practical handling protocols into a cohesive whitepaper.
Chemical Identity & Physicochemical Profiling
Compound Name: 4-isobutoxycyclohexan-1-amine hydrochloride Primary Isomer Reference: trans-4-isobutoxycyclohexan-1-amine hydrochloride CAS Number: 2119574-66-0 (Specific to the trans-isomer) Synonyms: 4-(2-methylpropoxy)cyclohexan-1-amine HCl; 4-isobutoxycyclohexylamine hydrochloride.
Structural Specifications
This compound belongs to the class of cycloalkylamines , specifically functionalized with an ether linkage. It is commonly supplied as the hydrochloride salt to ensure solid-state stability, as the free amine is likely a viscous liquid or low-melting waxy solid prone to oxidation and carbamate formation (upon CO₂ absorption).
| Property | Value | Notes |
| Molecular Formula | C₁₀H₂₂ClNO | (C₁₀H₂₁NO · HCl) |
| Molecular Weight | 207.74 g/mol | Free Base: 171.28 g/mol |
| Physical State | White to off-white solid | Crystalline powder |
| Solubility | Water, Methanol, DMSO | High solubility due to ionic character |
| LogP (Predicted) | ~1.5 - 1.8 (Free Base) | Moderate lipophilicity driven by the isobutyl chain |
| Acidity (pKa) | ~10.5 (Conjugate Acid) | Typical for primary cyclohexylamines |
Hazard Identification & Safety Protocols (GHS)
Note: While a specific regulatory SDS may not be universally indexed for this niche intermediate, the following classification is derived from Structure-Activity Relationships (SAR) of analogous cyclohexylamines and hydrochloride salts.
GHS Classification
Signal Word: WARNING [1][2][3]
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
Precautionary Statements (Self-Validating Safety)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/eye protection/face protection.[1][4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1][3][4] Continue rinsing.[3][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Emergency Response Causality
-
Inhalation: The HCl salt can hydrolyze in the moist mucosa of the respiratory tract, releasing trace hydrochloric acid and the amine. Action: Move to fresh air immediately.
-
Skin Contact: Amines are lipophilic; the isobutoxy group enhances dermal penetration. Action: Wash with soap, not just water, to emulsify the organic tail.
Handling, Stability, & Storage
Expert Insight: The hydrochloride salt is significantly more stable than the free amine, but it is hygroscopic . Moisture absorption can lead to "clumping," which complicates weighing and alters stoichiometry in precise coupling reactions.
Storage Protocol[3]
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if possible, or in a tightly sealed desiccator.
-
Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides (unless intended for reaction).
Technical Application: Free-Basing & Synthesis
In drug development, this compound is often used as a building block to introduce a lipophilic spacer (the isobutoxy-cyclohexyl motif). Most coupling reactions (e.g., amide coupling, nucleophilic substitution) require the amine to be in its free base form or released in situ.
Protocol: In Situ Neutralization vs. Isolation
For most amide couplings (EDC/NHS or HATU), do not isolate the free base beforehand. Instead, add a tertiary base (DIPEA or TEA) directly to the reaction mixture.
-
Ratio: Use 3.0 equivalents of base relative to the amine HCl salt to ensure complete neutralization and scavenging of the generated acid.
Protocol: Isolation of Free Amine (For Sensitive Nucleophilic Substitutions)
If you require the pure free amine (e.g., for a reaction sensitive to amine salts), follow this self-validating extraction workflow.
Figure 1: Self-validating workflow for converting the hydrochloride salt to the reactive free amine.
Analytical Verification (QC)
When verifying the identity of 4-isobutoxycyclohexan-1-amine HCl, look for these specific signals.
Proton NMR (¹H-NMR, DMSO-d₆)
-
Amine Protons: Broad singlet at δ 8.0–8.5 ppm (exchangeable, corresponds to
). -
Ether Linkage (
): Distinct doublet around δ 3.1–3.3 ppm. -
Methine Protons (
and ): Two multiplets in the cyclohexane ring region (δ 3.0–3.5 ppm). The exact shift depends on cis/trans stereochemistry.-
Trans isomer typically shows the methine proton at the 1-position as a tt (triplet of triplets) due to axial-axial couplings.
-
-
Isobutyl Group: Doublet at ~0.9 ppm (6H) for the terminal methyls.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Target Mass:
m/z. -
Note: You will observe the mass of the free base, not the salt.
References
-
BLD Pharm. (n.d.). trans-4-Isobutoxycyclohexan-1-amine hydrochloride Product Page (CAS 2119574-66-0).[6][7][8][9][10] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Cyclohexanamine, hydrochloride derivatives. Retrieved from
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: Generic Amine Hydrochlorides. Retrieved from
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A Technical Guide to trans-4-Alkoxycyclohexylamine Derivatives in Modern Drug Discovery
Executive Summary: The quest for drug candidates with optimized pharmacokinetic profiles and enhanced three-dimensional complexity has led researchers to explore beyond traditional flat, aromatic scaffolds. The trans-4-alkoxycyclohexylamine motif has emerged as a privileged structure in medicinal chemistry. Its conformationally rigid, diequatorial arrangement provides a predictable vector for substituents, while its saturated nature offers a robust bioisosteric replacement for para-substituted aniline moieties, often leading to improved metabolic stability and physicochemical properties. This guide provides an in-depth analysis of the structural underpinnings, stereoselective synthetic strategies, and therapeutic applications of this valuable scaffold for researchers and drug development professionals.
Chapter 1: The trans-1,4-Disubstituted Cyclohexane Scaffold: A Privileged Motif
The utility of the trans-4-alkoxycyclohexylamine core is fundamentally rooted in the predictable and stable stereochemistry of the cyclohexane ring.
Conformational Analysis: The Chair and the Ring Flip
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) are oriented in one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The chair conformation is dynamic and can undergo a "ring flip," a process that interconverts the two chair forms. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial[1].
The Diequatorial Advantage of the trans Isomer
For a 1,4-disubstituted cyclohexane, two diastereomers exist: cis and trans. The thermodynamic stability of these isomers is dictated by the steric strain imposed by the substituents. Large substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial atoms.
The trans-4-alkoxycyclohexylamine isomer overwhelmingly favors a chair conformation where both the alkoxy and the amino groups occupy equatorial positions[2]. This diequatorial arrangement minimizes steric hindrance, resulting in a thermodynamically stable and conformationally restricted structure. A ring flip to the diaxial conformer is energetically highly unfavorable[2]. This conformational rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target and presents functional groups to the receptor in a well-defined spatial orientation.
Caption: Conformational equilibrium heavily favors the diequatorial state.
Physicochemical Properties
Replacing an aromatic ring with a saturated cyclohexyl ring significantly alters a molecule's physicochemical properties. This strategy, often termed "escaping flatland," is a powerful tool for optimizing drug candidates.
| Property | p-Alkoxy Aniline (Aromatic) | trans-4-Alkoxycyclohexylamine (Saturated) | Rationale & Impact on Drug Discovery |
| LogP / Lipophilicity | Generally higher | Generally lower | Increased sp³ character often improves aqueous solubility, which can enhance bioavailability and formulation options. |
| Metabolic Stability | Prone to CYP450-mediated oxidation (e.g., hydroxylation) on the aromatic ring. | The saturated ring is less susceptible to oxidative metabolism, often leading to a longer half-life and reduced potential for reactive metabolite formation. | |
| Aqueous Solubility | Lower, due to flat, hydrophobic surface area. | Higher, due to reduced lipophilicity and improved crystal packing disruption. | Crucial for oral absorption and achieving therapeutic concentrations. |
| pKa (of Amine) | Lower (less basic) due to electron delocalization of the nitrogen lone pair into the aromatic ring. | Higher (more basic) as the amine is a typical aliphatic amine. | The pKa dictates the ionization state at physiological pH (7.4), which impacts cell permeability, receptor interaction (ionic bonds), and solubility. |
Chapter 2: The Role of the trans-4-Alkoxycyclohexylamine Moiety as a Bioisostere
Bioisosterism involves the substitution of a molecular fragment with another that has similar steric, electronic, and solubility characteristics, with the goal of modulating the molecule's properties while retaining its biological activity[3][4].
A Saturated Mimic for Aromatic Rings
The trans-4-alkoxycyclohexylamine scaffold serves as an excellent non-classical bioisostere for para-alkoxy anilines (e.g., p-anisidine derivatives)[5]. The rigid diequatorial arrangement of the amine and alkoxy groups effectively mimics the 1,4-substitution pattern of the phenyl ring, presenting the key pharmacophoric elements in a similar spatial orientation.
The primary motivations for this bioisosteric replacement include:
-
Improving Metabolic Profile: Aromatic rings are common sites of metabolic oxidation. Replacing them with a saturated cyclohexane ring can block these metabolic pathways, improving drug exposure and reducing safety liabilities[6].
-
Enhancing Solubility: The introduction of a more three-dimensional, less lipophilic scaffold can disrupt crystal lattice packing and improve aqueous solubility.
-
Exploring 3D Chemical Space: Moving from a flat aromatic ring to a 3D cyclohexane scaffold can lead to novel interactions with the biological target, potentially improving potency or selectivity.
-
Novelty and Intellectual Property: Designing new chemical entities with saturated cores can provide a path to new intellectual property for drug candidates[3].
Caption: Bioisosteric replacement of an aromatic core with the saturated scaffold.
Chapter 3: Synthetic Strategies for Stereoselective Access
The primary challenge in synthesizing these derivatives is achieving high diastereoselectivity for the desired trans isomer. While classical chemical methods often produce mixtures requiring difficult separations, modern biocatalytic approaches offer an elegant solution.
Chemical Synthesis Routes
-
Hydrogenation of p-Alkoxyanilines: The catalytic hydrogenation of the corresponding aniline derivative can produce the cyclohexylamine. However, this method frequently yields a mixture of cis and trans isomers, with the ratio depending heavily on the catalyst (e.g., Rh, Ru) and reaction conditions[7]. Separation of these diastereomers can be challenging and often requires crystallization of their salts[8].
-
Reductive Amination of 4-Alkoxycyclohexanones: The reaction of a 4-alkoxycyclohexanone with ammonia or an ammonia source in the presence of a reducing agent (e.g., NaBH₃CN, H₂/catalyst) is a direct approach[9]. This method can also lead to isomer mixtures, as the stereochemical outcome depends on whether the imine intermediate is reduced from the axial or equatorial face.
-
Multi-step Synthesis from Chiral Precursors: A lengthy but controlled approach involves starting from materials where the stereochemistry is already set or can be influenced, such as derivatives of 4-aminobenzoic acid[10].
Biocatalytic Approaches for High Stereoselectivity
Enzymes, particularly transaminases (TAs), have become powerful tools for the asymmetric synthesis of amines[11]. For producing pure trans-4-alkoxycyclohexylamines, a dynamic kinetic resolution (DKR) process is exceptionally effective.
This strategy leverages a transaminase that is selective for the deamination of the cis-isomer within a cis/trans mixture. The process unfolds as follows[12][13]:
-
A cis/trans mixture of the 4-alkoxycyclohexylamine is exposed to a cis-selective transaminase and an amine acceptor (e.g., pyruvate).
-
The enzyme selectively converts the cis-amine into the corresponding 4-alkoxycyclohexanone.
-
The remaining trans-amine is untouched and begins to accumulate in high diastereomeric excess.
-
Crucially, the ketone intermediate exists in equilibrium with the amine mixture. As the cis-amine is consumed, the equilibrium shifts, causing the remaining ketone to be re-aminated (often non-enzymatically or by the reverse action of the TA) back into a cis/trans mixture, which re-enters the cycle.
-
This dynamic process allows for the theoretical conversion of 100% of the starting mixture into the pure trans diastereomer, far exceeding the 50% limit of a standard kinetic resolution[13].
Caption: Workflow for enriching the trans-isomer using a cis-selective transaminase.
Detailed Experimental Protocol: Enzymatic Resolution of a cis/trans-4-Alkoxycyclohexylamine Mixture
This protocol is a representative methodology based on published procedures for the dynamic kinetic resolution of substituted cyclohexylamines[12][13].
-
Enzyme Preparation: An immobilized whole-cell biocatalyst expressing a suitable cis-selective ω-transaminase (e.g., a mutant from Chromobacterium violaceum) is prepared or obtained commercially. Immobilization enhances stability and simplifies catalyst removal.
-
Reaction Setup:
-
To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) containing pyridoxal 5'-phosphate (PLP) cofactor (1 mM), add the cis/trans mixture of the 4-alkoxycyclohexylamine substrate (e.g., 50 mM).
-
Add the amine acceptor, sodium pyruvate (1.5 equivalents, 75 mM).
-
Initiate the reaction by adding the immobilized transaminase biocatalyst (e.g., 10-20% w/v).
-
-
Reaction Conditions:
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The reaction progress is monitored by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the diastereomeric excess (d.e.) of the trans-amine.
-
-
Workup and Purification:
-
Once the reaction has reached completion (d.e. >99%), the immobilized enzyme is removed by filtration.
-
The pH of the filtrate is adjusted to >12 with a strong base (e.g., NaOH) to deprotonate the amine.
-
The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude trans-4-alkoxycyclohexylamine.
-
-
Analysis: The purity and diastereomeric excess of the final product are confirmed by NMR spectroscopy and chiral chromatography.
Chapter 4: Applications and Structure-Activity Relationships (SAR) in Drug Discovery
The trans-4-alkoxycyclohexylamine scaffold is not merely a theoretical construct; it is a core component of marketed drugs and a key building block in active research programs.
Case Study: Cariprazine (Vraylar®) - An Antipsychotic Agent
Cariprazine is a potent dopamine D₂/D₃ receptor partial agonist used for the treatment of schizophrenia and bipolar disorder[12][13]. A key intermediate in its industrial synthesis is a trans-4-substituted cyclohexane-1-amine derivative[12]. The stereochemically defined trans configuration is critical for ensuring the correct geometry for optimal binding to its target receptors. The development of efficient, stereoselective syntheses, including the biocatalytic methods described above, has been crucial for the commercial viability of this important therapeutic agent[13].
Case Study: Glimepiride (Amaryl®) - An Antidiabetic Agent
While not an alkoxy derivative, the drug Glimepiride demonstrates the broader importance of the trans-4-substituted cyclohexylamine scaffold[14]. Glimepiride is a sulfonylurea used to treat type 2 diabetes. Its structure contains a trans-4-methylcyclohexylamine moiety, which is introduced via reaction with trans-4-methylcyclohexyl isocyanate[8]. The trans stereochemistry is essential for its biological activity, and regulatory requirements demand strict control over the level of the undesired cis isomer[8].
Emerging Applications and General SAR Insights
The versatility of the trans-4-alkoxycyclohexylamine scaffold has led to its incorporation in a wide range of discovery programs.
-
CNS Agents: The scaffold is used in the synthesis of norepinephrine transporter (NET) inhibitors for mood disorders[15]. The arylcyclohexylamine class, while structurally distinct, highlights the general utility of cyclohexylamines in targeting CNS receptors like the NMDA receptor[16][17].
-
Enzyme Inhibitors: Derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic diseases and as N-acylethanolamine acid amidase (NAAA) inhibitors for pain and inflammation[18][19].
-
Structure-Activity Relationship (SAR): The SAR for this class is highly target-dependent, but some general principles apply:
-
The Amine Group (-NH₂): Often serves as a key hydrogen bond donor or as a basic center for forming a salt bridge with an acidic residue (e.g., Asp, Glu) in the target protein. It can be further functionalized to amides, ureas, or sulfonamides to probe different interactions.
-
The Alkoxy Group (-OR): The 'R' group can be varied to modulate lipophilicity and fill different sub-pockets of a binding site. Small alkyl groups (methyl, ethyl) may act as simple space-fillers, while longer or more complex chains can introduce additional van der Waals interactions or vector other functional groups.
-
The Cyclohexyl Ring: Acts as a rigid, lipophilic spacer. Its conformational inflexibility ensures that the relative orientation of the amine and alkoxy groups is maintained upon binding.
-
Chapter 5: Conclusion and Future Outlook
The trans-4-alkoxycyclohexylamine moiety represents a powerful and validated scaffold in modern drug discovery. Its value is derived from a combination of predictable conformational behavior, which provides a rigid framework for pharmacophore presentation, and its utility as a saturated bioisostere for aromatic rings, which enables the optimization of ADME properties. The historical challenge of its stereoselective synthesis has been largely overcome through the advent of sophisticated biocatalytic methods, particularly dynamic kinetic resolutions using transaminases. These enzymatic routes provide access to diastereomerically pure material on an industrial scale, paving the way for its broader application.
Looking forward, the continued development of novel biocatalysts and chemocatalytic methods will further streamline access to these and other complex saturated scaffolds. As drug discovery programs increasingly seek to move beyond flat, aromatic molecules to explore three-dimensional chemical space, the trans-4-alkoxycyclohexylamine core and its derivatives are poised to remain a cornerstone of medicinal chemistry for developing safer and more effective medicines.
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Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 21, 2026, from [Link]
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Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Synthesis of cyclohexylamine (via FR971429) - Sciencemadness Discussion Board. (2012, May 16). Sciencemadness. Retrieved February 21, 2026, from [Link]
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New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC. (2025, September 15). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
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cyclohexane and its functionally substituted derivatives - CABI Digital Library. (n.d.). CABI Digital Library. Retrieved February 21, 2026, from [Link]
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Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex. (2023, September 7). Domainex. Retrieved February 21, 2026, from [Link]
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Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed. (2013, September 12). PubMed. Retrieved February 21, 2026, from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Stereoselective Synthesis of trans-4-Isobutoxycyclohexanamine
Abstract
This document provides a detailed, multi-step protocol for the synthesis of trans-4-isobutoxycyclohexanamine, a valuable substituted cyclohexylamine building block, starting from the readily available 1,4-cyclohexanedione. Substituted cyclohexylamines are prevalent structural motifs in a wide range of pharmaceuticals and bioactive molecules.[1] The synthesis of specific stereoisomers, such as the trans configuration, is often critical for biological activity but presents significant synthetic challenges.[2][3] This guide outlines a robust and logical four-stage synthetic pathway: (1) selective monoprotection of the starting diketone, (2) reduction of the free carbonyl, (3) ether formation, and (4) stereoselective reductive amination to yield the target compound. Each stage is accompanied by a detailed protocol, mechanistic explanations, and expert insights into critical process parameters. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Strategic Overview
The synthesis of 4-substituted cyclohexylamines requires precise control over regioselectivity and stereochemistry. The target molecule, trans-4-isobutoxycyclohexanamine, possesses two distinct functional groups at the 1 and 4 positions of a cyclohexane ring. The primary challenge lies in differentiating the two carbonyl groups of the symmetric starting material, 1,4-cyclohexanedione, and controlling the final stereochemical outcome to favor the trans isomer.
The synthetic strategy detailed herein addresses these challenges systematically. By first protecting one carbonyl group as a ketal, we create an asymmetric intermediate, allowing for the selective modification of the remaining carbonyl.[4] Subsequent reduction, etherification, deprotection, and a final stereoselective reductive amination step complete the synthesis. The final amination step is designed to favor the thermodynamically more stable trans product, where the bulky substituents occupy equatorial positions on the cyclohexane ring, minimizing steric strain.
Overall Synthetic Workflow
The complete synthetic pathway from 1,4-cyclohexanedione to trans-4-isobutoxycyclohexanamine is illustrated below.
Caption: Five-step synthetic pathway to the target compound.
Safety and Handling
Proper safety precautions are mandatory throughout this synthesis. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6]
-
1,4-Cyclohexanedione: May cause skin, eye, and respiratory tract irritation.[5] Avoid dust formation and inhalation.[6]
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and store in a dry environment.
-
Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents (Toluene, THF, Methanol): Flammable and volatile. Avoid inhalation of vapors.
-
Acids (p-TsOH, HCl): Corrosive. Handle with extreme care.
Consult the Safety Data Sheet (SDS) for each reagent before use.[6]
Stage 1: Selective Monoprotection of 1,4-Cyclohexanedione
Principle and Rationale
To selectively functionalize one of the two identical carbonyl groups on 1,4-cyclohexanedione, we must first differentiate them. This is achieved by converting one into a less reactive functional group—a protecting group. The formation of an ethylene glycol ketal is a robust and widely used method for protecting ketones.[4] By using a stoichiometric amount of ethylene glycol, we can favor the formation of the monoprotected product, 1,4-dioxaspiro[4.5]decan-8-one. Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, which drives the equilibrium towards product formation according to Le Châtelier's principle. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is used as the acid catalyst.
Protocol 1.1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Cyclohexanedione | 112.13 | 20.0 g | 0.178 |
| Ethylene Glycol | 62.07 | 11.0 g (10.0 mL) | 0.178 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.34 g | 0.002 |
| Toluene | - | 250 mL | - |
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 1,4-cyclohexanedione (20.0 g), toluene (250 mL), ethylene glycol (11.0 g), and p-TsOH (0.34 g).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 4-6 hours, or until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to yield the pure monoketal as a white solid.
Stage 2: Synthesis of 4-Isobutoxycyclohexanone
This stage involves a three-step sequence: reduction of the free ketone, formation of the isobutoxy ether, and removal of the ketal protecting group.
Principle and Rationale
With one carbonyl protected, the free ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent like methanol or ethanol. The resulting hydroxyl group is then converted to the isobutoxy ether via a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from isobutyl bromide. Finally, the ketal is hydrolyzed under acidic conditions to regenerate the ketone, yielding the key intermediate, 4-isobutoxycyclohexanone.
Protocol 2.1: Reduction to 8-Hydroxy-1,4-dioxaspiro[4.5]decane
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 10.0 g | 0.064 |
| Methanol | - | 150 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.9 g | 0.077 |
Procedure:
-
Dissolve the monoketal (10.0 g) in methanol (150 mL) in a flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.9 g) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the alcohol. This product is often used directly in the next step without further purification.
Protocol 2.2: Etherification and Deprotection
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Alcohol from 2.1 | ~158.20 | ~10.1 g | ~0.064 |
| Sodium Hydride (60% in oil) | 40.00 | 3.1 g | 0.077 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Isobutyl Bromide | 137.02 | 10.5 g (8.3 mL) | 0.077 |
| 3 M Hydrochloric Acid (HCl) | - | 100 mL | - |
Procedure:
-
Etherification:
-
Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (3.1 g) in anhydrous THF (75 mL) in a dry flask and cool to 0 °C.
-
Dissolve the crude alcohol from the previous step in anhydrous THF (75 mL) and add it dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution stops.
-
Cool the mixture back to 0 °C and add isobutyl bromide (10.5 g) dropwise.
-
Stir the reaction at room temperature overnight.
-
-
Deprotection:
-
Carefully quench the reaction by slowly adding water (20 mL) at 0 °C.
-
Add 3 M HCl (100 mL) and stir vigorously at room temperature for 4-6 hours to hydrolyze the ketal. Monitor by TLC until the starting material is consumed.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Filter and concentrate the solvent. Purify the resulting crude oil by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain pure 4-isobutoxycyclohexanone.
-
Stage 3: Stereoselective Reductive Amination
Principle and Rationale
This final step converts the ketone into the target amine and establishes the crucial trans stereochemistry. Reductive amination is a two-part process: the reaction of the ketone with an amine source (here, ammonia) to form an imine intermediate, followed by the reduction of this imine to the final amine.[7][8]
Caption: Mechanism of reductive amination.
The stereoselectivity arises from the reduction step. The intermediate imine/iminium ion will be attacked by the hydride reducing agent. The bulky isobutoxy group will strongly prefer an equatorial position on the cyclohexane ring. The hydride will preferentially attack from the axial face to place the newly formed amino group also in an equatorial position, minimizing 1,3-diaxial interactions. This leads to the thermodynamically favored trans product. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice of reducing agent as it is selective for the protonated iminium ion over the starting ketone, allowing the reaction to be performed in one pot.[9]
Protocol 3.1: Synthesis of trans-4-Isobutoxycyclohexanamine
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Isobutoxycyclohexanone | 170.25 | 5.0 g | 0.029 |
| Ammonium Acetate | 77.08 | 22.6 g | 0.294 |
| Sodium Cyanoborohydride | 62.84 | 2.2 g | 0.035 |
| Methanol | - | 100 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 4-isobutoxycyclohexanone (5.0 g) and a large excess of ammonium acetate (22.6 g) in methanol (100 mL).
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (2.2 g) in one portion. Caution: NaBH₃CN is toxic and should be handled with care.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, carefully add 2 M HCl to the cooled solution until it is acidic (pH ~2) to destroy any excess NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water (50 mL) and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone or non-basic impurities.
-
Basify the aqueous layer to pH >12 by the slow addition of 6 M NaOH while cooling in an ice bath.
-
Extract the amine product with dichloromethane (DCM) or ethyl acetate (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt to yield trans-4-isobutoxycyclohexanamine. The stereochemical purity (trans/cis ratio) should be assessed by ¹H NMR or HPLC analysis.
References
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Wikipedia. 1,4-Cyclohexanedione. [Link]
-
RSC Publishing. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition. (2024). [Link]
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Filo. Cyclohexanol can be converted into cyclohexylamine by following two route... (2025). [Link]
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ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
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IndiaMART. 1,4-Cyclohexanedione at Best Price - High Purity Organic Intermediate. [Link]
- Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024).
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ResearchGate. An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/?-Al2O3. [Link]
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Course Hero. Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. [Link]
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-
ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
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Application Notes and Protocols for the Reductive Amination of trans-4-Isobutoxycyclohexanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Reductive Amination and Substituted Cyclohexylamines
Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in modern organic synthesis.[1][2][3] Its prevalence, particularly in the pharmaceutical industry, stems from its efficiency in converting readily available carbonyl compounds and amines into more complex secondary and tertiary amines, often in a single, high-yielding step.[2][4] This method circumvents the common issue of over-alkylation often encountered with direct alkylation of amines.[1]
The cyclohexylamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6] Its three-dimensional structure can provide advantageous physicochemical properties, such as improved solubility and metabolic stability, while offering multiple vectors for interaction with biological targets.[6] trans-4-Isobutoxycyclohexanamine, the subject of this guide, is a valuable building block that combines the conformational rigidity of the cyclohexane ring with a flexible isobutoxy side chain, making it an attractive starting material for generating libraries of novel chemical entities.
This document provides a detailed guide to the practical application of reductive amination using trans-4-isobutoxycyclohexanamine, offering both the theoretical underpinnings and actionable, field-tested protocols.
The Underpinning Science: Mechanism of Reductive Amination
The reductive amination process is a two-part reaction that first involves the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[7][8] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The reaction is typically performed as a one-pot procedure under weakly acidic conditions (pH 4-6).[1][9] This pH range is a crucial compromise: it is acidic enough to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the amine, but not so acidic as to fully protonate the amine nucleophile, which would render it unreactive.[1]
-
Imine/Iminium Ion Formation: The primary amine (trans-4-isobutoxycyclohexanamine) attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.[7] This intermediate then undergoes dehydration to form a Schiff base (imine).[9] In the mildly acidic medium, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[10]
-
Reduction: A hydride-based reducing agent, present in the reaction mixture, selectively reduces the iminium ion. The choice of reducing agent is key to the success of a one-pot reductive amination. The reagent must be mild enough to not significantly reduce the starting aldehyde or ketone but potent enough to reduce the iminium intermediate.[1][11]
Caption: General mechanism of reductive amination.
Choosing the Right Tools: A Comparative Analysis of Reducing Agents
The success of a one-pot reductive amination hinges on the selectivity of the reducing agent.[12] The ideal reagent reduces the iminium ion much faster than the starting carbonyl compound.[11] Below is a comparison of commonly used hydride reagents.
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Characteristics & Causality |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Expert's Choice for General Use. A mild and selective reducing agent. The electron-withdrawing acetate groups moderate its reactivity, making it less likely to reduce aldehydes and ketones.[13] It is sensitive to water and not typically used with protic solvents like methanol.[13] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Classic & pH-Dependent. Stable in mildly acidic conditions.[11] Its selectivity is pH-dependent; at pH 6-8, it preferentially reduces the protonated imine over the carbonyl.[12] Caution is required due to the potential release of toxic hydrogen cyanide upon acidification during workup.[7] |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Economical but Less Selective. Capable of reducing both aldehydes and ketones.[13] To achieve selectivity, the imine must be pre-formed before the addition of NaBH₄.[1][14] This makes it more suitable for a two-step (indirect) procedure. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Methanol (MeOH), Ethanol (EtOH) | Scalable & Green. An economical and effective method, especially for large-scale reactions.[12] However, it is not compatible with functional groups that can also be reduced, such as alkenes, alkynes, or nitro groups.[12] |
Experimental Protocols
The following protocols are designed as robust starting points for the reductive amination of trans-4-isobutoxycyclohexanamine with representative aldehyde and ketone substrates.
Protocol 1: Reductive Amination with an Aldehyde (e.g., Benzaldehyde) using STAB
This protocol details the direct, one-pot synthesis of N-benzyl-trans-4-isobutoxycyclohexanamine.
Caption: Workflow for reductive amination using STAB.
Materials:
-
trans-4-Isobutoxycyclohexanamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-4-isobutoxycyclohexanamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Aldehyde Addition: Add benzaldehyde (1.0-1.1 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system to afford the pure secondary amine product.
Protocol 2: Reductive Amination with a Ketone (e.g., Cyclopentanone) using NaBH₃CN
This protocol outlines the direct synthesis of N-cyclopentyl-trans-4-isobutoxycyclohexanamine, a classic Borch reductive amination.[9]
Materials:
-
trans-4-Isobutoxycyclohexanamine
-
Cyclopentanone
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
2M aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve trans-4-isobutoxycyclohexanamine (1.0 eq) and cyclopentanone (1.1 eq) in methanol (approx. 0.2 M concentration).
-
pH Adjustment: Add acetic acid to adjust the pH of the solution to approximately 6. This can be checked with pH paper. Causality Note: This mildly acidic pH is optimal for iminium ion formation and the selective action of NaBH₃CN.[1]
-
Reductant Addition: Add sodium cyanoborohydride (1.2 eq) in a single portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Workup - Quenching: Carefully add water to the reaction mixture. Adjust the pH to >10 by the slow addition of 2M NaOH solution. Safety Note: Perform this step in a well-ventilated fume hood as acidification of residual cyanoborohydride can produce toxic HCN gas. A basic quench minimizes this risk.
-
Workup - Extraction: Extract the aqueous mixture three times with a suitable organic solvent like EtOAc or DCM.
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired tertiary amine.
Troubleshooting and Field-Proven Insights
-
Stalled Reactions: If the reaction stalls, particularly with less reactive ketones, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can help activate the carbonyl group towards imine formation.[13]
-
Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting carbonyl. This indicates that the reducing agent is too reactive under the chosen conditions or that imine formation is slow.[1] Using a milder reductant (e.g., switching from NaBH₄ to STAB) or allowing more time for imine formation before adding the reductant can mitigate this.
-
Dialkylation with Primary Amines: In some cases, the secondary amine product can react again with the aldehyde to form a tertiary amine.[12] This is less common with sterically hindered amines like trans-4-isobutoxycyclohexanamine but can be suppressed by using a slight excess of the amine relative to the aldehyde.
-
Purification Challenges: The basic nature of the amine product can cause it to streak on silica gel. Pre-treating the silica gel with triethylamine (e.g., using an eluent containing 1% Et₃N) can improve chromatographic separation.
Conclusion
Reductive amination is a robust and highly adaptable method for the synthesis of complex amines from trans-4-isobutoxycyclohexanamine. The choice of reducing agent and reaction conditions can be tailored to the specific carbonyl partner, allowing for the efficient generation of diverse molecular architectures. The protocols provided herein serve as a validated foundation for researchers to build upon in their synthetic endeavors.
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). [Link]
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Reductive amination - Wikipedia. [Link]
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Reductive Amination - Chemistry Steps. [Link]
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A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis. (2018, October 26). [Link]
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Reductive Amination - Chemistry LibreTexts. (2023, January 22). [Link]
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The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - RSC Publishing. [Link]
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Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry. [Link]
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pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed. (2014, May 15). [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). [Link]
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Examples of drugs and drug candidates containing cyclohexylamines. - ResearchGate. [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]
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A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme. (2016, March 1). [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). [Link]
-
Aldehydes and Ketones to Amines - Chemistry Steps. [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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Application Note: A Modular and Stereoselective Approach to the Synthesis of N-Substituted trans-4-Isobutoxycyclohexylamines
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Introduction
The cyclohexylamine framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. The trans-1,4-disubstituted pattern is particularly valuable as it minimizes steric hindrance and places substituents in diequatorial positions, often leading to favorable binding and pharmacokinetic properties. This application note provides a comprehensive guide to the synthesis of N-substituted trans-4-isobutoxycyclohexylamines, a class of compounds with significant potential in drug discovery. The isobutoxy group enhances lipophilicity, while the N-substituent provides a versatile handle for modulating potency, selectivity, and physicochemical properties.
This guide moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic routes. We will focus on a modular, two-stage approach: first, the stereoselective synthesis of the key intermediate, trans-4-isobutoxycyclohexylamine, followed by a robust protocol for its N-functionalization. The core of this strategy lies in a carefully controlled reductive amination reaction, a powerful and widely used transformation in amine synthesis.[3][4]
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The overall synthetic plan is dissected into two primary phases: the construction of the core amine and its subsequent elaboration. The key challenges are the installation of the isobutoxy ether linkage and, most critically, the establishment of the desired trans stereochemistry between the amine and the isobutoxy group.
A retrosynthetic analysis reveals a logical path from the target N-substituted amine back to commercially available starting materials. The N-substituent can be installed via reductive amination or alkylation of a primary amine. This primary amine, trans-4-isobutoxycyclohexylamine, is the lynchpin of the synthesis and can itself be formed via reductive amination of the corresponding ketone, 4-isobutoxycyclohexanone. The ketone, in turn, can be prepared from a 4-hydroxycyclohexane precursor.
Caption: Retrosynthetic analysis of N-substituted trans-4-isobutoxycyclohexylamines.
The stereochemical outcome of the amination of 4-isobutoxycyclohexanone is governed by the reaction conditions. The formation of the trans isomer is thermodynamically favored, as it places both bulky substituents in the equatorial position of the cyclohexane chair conformation. By allowing the intermediate imine to equilibrate before reduction, the trans product can be obtained with high diastereoselectivity.[5]
Section 2: Synthesis of the Key Intermediate: trans-4-Isobutoxycyclohexylamine
This section details the two-step process to create the core amine building block.
The precursor ketone is synthesized via a standard Williamson ether synthesis from 4-hydroxycyclohexanone and isobutyl bromide. To prevent self-condensation of the ketone under basic conditions, the hydroxyl group of 4-hydroxycyclohexanone should ideally be protected prior to etherification, for example, as a ketal. The following protocol assumes the use of 1,4-cyclohexanedione monoethylene ketal as the starting material.
Materials:
-
1,4-Cyclohexanedione monoethylene ketal
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 3M aqueous solution
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. Wash the NaH three times with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Alkylation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, add isobutyl bromide (1.5 equivalents) dropwise. Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketal-protected 4-isobutoxycyclohexanone.
-
Deprotection: Dissolve the crude product in a mixture of THF and 3M HCl (2:1 v/v). Stir at room temperature for 4-6 hours until TLC analysis indicates complete removal of the ketal group.
-
Final Isolation: Neutralize the mixture with saturated aqueous sodium bicarbonate and extract three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude 4-isobutoxycyclohexanone by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.
This protocol utilizes a one-pot reductive amination procedure with sodium cyanoborohydride, a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, allowing for the crucial equilibration that favors the trans product.[3][6]
Materials:
-
4-Isobutoxycyclohexanone
-
Ammonium acetate (NH₄OAc)
-
Anhydrous Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 4-isobutoxycyclohexanone (1.0 equivalent) in anhydrous methanol. Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate and allow for cis/trans equilibration.
-
Reduction: Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and reacts with acid to release hydrogen cyanide gas. Perform this step in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Acidification and Workup: Carefully acidify the reaction mixture to pH ~2 by the dropwise addition of concentrated HCl. This step protonates the amine and destroys any excess cyanoborohydride. Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.
-
Basification and Extraction: Cool the aqueous residue in an ice bath and basify to pH > 12 with 10% NaOH solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers, with the trans isomer predominating.
-
Purification: The diastereomeric mixture can often be separated, and the trans isomer purified, by forming the hydrochloride salt. Dissolve the crude amine in diethyl ether and add a solution of HCl in ether until precipitation is complete. The trans-4-isobutoxycyclohexylamine hydrochloride often crystallizes preferentially. Filter the solid and wash with cold ether to obtain the purified salt. The free base can be regenerated by treatment with a base.
Section 3: N-Substitution of trans-4-Isobutoxycyclohexylamine
With the core amine in hand, the final N-substituent can be installed. Reductive amination is again the method of choice due to its efficiency, broad substrate scope, and mild conditions.
This protocol describes the reaction of the primary amine with an aldehyde or ketone to form a secondary amine, using sodium triacetoxyborohydride (STAB), a very mild and selective reducing agent ideal for this transformation.
Caption: Workflow for N-substitution via reductive amination.
Materials:
-
trans-4-Isobutoxycyclohexylamine (or its HCl salt)
-
Aldehyde or ketone (e.g., benzaldehyde, 1.0 equivalent)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA, 1.1 equivalents, if starting from HCl salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a solution of trans-4-isobutoxycyclohexylamine (1.0 equivalent) in anhydrous DCE, add the desired aldehyde or ketone (1.0 equivalent). If using the amine hydrochloride salt, add triethylamine (1.1 equivalents) to generate the free base in situ.
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction is typically exothermic.
-
Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-substituted amine.
The following table illustrates the versatility of the N-alkylation protocol with various aldehydes.
| Entry | Aldehyde Input | N-Substituent | Typical Yield |
| 1 | Benzaldehyde | Benzyl | 85-95% |
| 2 | 4-Fluorobenzaldehyde | 4-Fluorobenzyl | 88-96% |
| 3 | Pyridine-4-carboxaldehyde | (Pyridin-4-yl)methyl | 80-90% |
| 4 | Isovaleraldehyde | 3-Methylbutyl | 90-98% |
Section 4: Analytical Characterization
Confirmation of the product structure and stereochemistry is essential.
-
¹H NMR: The trans stereochemistry can be confirmed by analyzing the proton at C1 (the carbon bearing the nitrogen). In the trans isomer, this proton is axial and typically appears as a broad multiplet or a triplet of triplets with large axial-axial coupling constants (J ≈ 10-12 Hz). The C4 proton (bearing the isobutoxy group) will show similar coupling.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, confirming the successful addition of the N-substituent.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition via the molecular ion peak (e.g., [M+H]⁺ in ESI-MS).
-
Infrared (IR) Spectroscopy: The disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹, two bands) and the appearance of a single secondary amine N-H stretch (~3300 cm⁻¹) can be observed.
References
- Vertex AI Search, Google. (2024). Applications of dicyclohexylamine in the pharmaceutical industry today.
- Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA).
- Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine.
- Vertex AI Search, Google. (2024). The main use of cyclohexylamine products.
- Wang, C. J., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing.
- Google Patents. (n.d.). US5294719A - Cyclohexylamine compounds useful as a stabilizer for organic materials.
- Glushkov, V. A. (2006). Synthesis and biological activity of cyclohexylamine derivatives. Pharmaceutical Chemistry Journal, 40(6), 298-302.
- ResearchGate. (n.d.). Biotransformations of cyclohexanone 1 with amines a, b, and d−i using purified wt-IR77.
- ChemicalBook. (n.d.). Cyclohexylamine synthesis.
- Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
- ResearchGate. (n.d.). Synthesis of cis/trans 4‐substituted cyclohexylamine with different carbonylic compounds using engineered ESITL or CGM.
- Wikipedia. (n.d.). Reductive amination.
- Varghese, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC.
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Sviatenko, O., et al. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library.
- Gütschow, M., et al. (2004). Influence of C2- and N-alkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed.
Sources
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Navigating the Boc Protection of Amine Hydrochlorides: A Detailed Guide for Synthetic Chemists
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly within pharmaceutical and peptide chemistry.[1][2] Its popularity is due to its ease of introduction, stability across a wide range of reaction conditions, and facile, mild removal.[1][3] This application note provides an in-depth guide to the Boc protection of amine hydrochlorides, using trans-4-isobutoxycyclohexanamine hydrochloride as a model substrate. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss key optimization parameters and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this crucial transformation with efficiency and a high degree of success.
Introduction: The Strategic Importance of Boc Protection
In multi-step organic synthesis, the selective masking of reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions during transformations elsewhere in a molecule.[4] The Boc group, introduced via di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), converts a primary or secondary amine into a less reactive carbamate.[3][5] This protected form is stable to many nucleophiles, bases, and even catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc and Cbz.[1][3]
A common challenge in synthesis is starting with an amine salt, such as a hydrochloride, which is often done to improve the stability and handling of the amine. This necessitates a thoughtful approach to the Boc protection reaction, as the amine must first be liberated from its salt form to act as a nucleophile. This guide will directly address this scenario.
The Mechanism of Boc Protection
The reaction of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the free amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] This initial attack forms a transient tetrahedral intermediate.[5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[6]
When starting with an amine hydrochloride, an external base is required to neutralize the ammonium salt and generate the free amine in situ. The choice and stoichiometry of the base are critical for reaction efficiency.
Caption: Mechanism of Boc protection of an amine hydrochloride.
Experimental Protocol
This protocol details the Boc protection of trans-4-isobutoxycyclohexanamine hydrochloride.
Materials and Reagents
| Reagent | Grade | Supplier |
| trans-4-isobutoxycyclohexanamine hydrochloride | ≥98% | Commercial Source |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercial Source |
| Triethylamine (Et₃N) | ≥99%, distilled | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | In-house prep. |
| Brine (saturated aqueous NaCl) | Reagent Grade | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Silica gel | 60 Å, 230-400 mesh | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add trans-4-isobutoxycyclohexanamine hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M. Stir the resulting suspension at room temperature.
-
Base Addition: Add triethylamine (Et₃N) (2.2 eq) to the suspension. The addition of a slight excess of base ensures complete neutralization of the hydrochloride salt and facilitates the reaction.[7] Stir the mixture for 10-15 minutes at room temperature. The suspension should become a clear solution as the free amine is formed.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the stirred solution. A slight excess of Boc anhydride ensures complete consumption of the amine. Effervescence (release of CO₂) may be observed.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-4 hours).[1]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[7]
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (trans-4-isobutoxycyclohexyl)carbamate.[1]
-
Caption: Experimental workflow for Boc protection.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Base | Use a non-nucleophilic tertiary amine like Et₃N or DIPEA. | Primary or secondary amines will compete for the Boc anhydride. Insufficient base (less than 2.0 eq) can lead to an incomplete reaction as some amine will remain protonated. |
| Solvent | Aprotic solvents like DCM, THF, or acetonitrile are preferred.[8] | Protic solvents like methanol can sometimes be used and may even accelerate the reaction for certain substrates, but can also lead to side reactions.[9] |
| Temperature | Room temperature is generally sufficient. | For less reactive amines, gentle heating (e.g., 40 °C) may be required.[10] However, higher temperatures can promote the decomposition of Boc anhydride. |
| Stoichiometry | A slight excess of Boc₂O (1.1-1.2 eq) is recommended. | A large excess can complicate purification. If the reaction stalls, a small additional portion of Boc₂O can be added. |
| Work-up | Aqueous wash with mild base (e.g., NaHCO₃). | This step removes the triethylammonium salt and any unreacted Boc anhydride (by hydrolysis). |
| Purification | Flash chromatography on silica gel. | The Boc-protected amine is significantly less polar than the starting amine, allowing for easy separation. |
Conclusion
The Boc protection of amine hydrochlorides is a fundamental and highly reliable transformation in organic synthesis. By understanding the reaction mechanism and carefully selecting the reaction conditions, particularly the stoichiometry of the base, researchers can achieve high yields of the desired N-Boc protected product. The protocol provided for trans-4-isobutoxycyclohexanamine hydrochloride serves as a robust template that can be adapted for a wide variety of amine hydrochloride substrates, facilitating the synthesis of complex molecules in drug discovery and development.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). BOC Protection and Deprotection of Amines. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Org. Lett., 9(18), 3507–3510. Retrieved from [Link]
-
ScienceBlogs. (2007, January 4). Boc Anhydride (Amine condoms). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Boc-anhydride [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Lab Reporter [fishersci.co.uk]
reaction of trans-4-isobutoxycyclohexanamine with acid chlorides
Application Note: Optimized N-Acylation Protocols for trans-4-Isobutoxycyclohexanamine
Executive Summary
This guide details the optimized synthetic protocols for the reaction of trans-4-isobutoxycyclohexanamine with various acid chlorides. This specific amine scaffold—featuring a rigid 1,4-trans-cyclohexane linker and a lipophilic isobutoxy tail—is a critical building block in medicinal chemistry, notably serving as a bioisostere in GPCR ligands and kinase inhibitors (structurally related to intermediates in the synthesis of antipsychotics like Cariprazine).
The protocols herein prioritize stereochemical retention , yield maximization , and impurity control . Two distinct methods are provided:
-
Method A (Anhydrous): For moisture-sensitive acid chlorides or high-value intermediates.
-
Method B (Schotten-Baumann): For robust scale-up and simplified purification.
Scientific Background & Mechanism
The Substrate: trans-4-Isobutoxycyclohexanamine
Unlike flexible alkyl amines, this substrate possesses a rigid chair conformation. The trans-diequatorial arrangement of the amino and isobutoxy groups is thermodynamically stable but must be preserved.
-
Lipophilicity: The isobutoxy group significantly increases
compared to methoxy analogs, necessitating specific solvent choices (DCM or THF over Methanol). -
Nucleophilicity: The primary amine at position 1 is unhindered and highly nucleophilic.[1]
Reaction Mechanism: Nucleophilic Addition-Elimination
The reaction proceeds via a tetrahedral intermediate.[1] The key to success is the rapid neutralization of the generated HCl byproduct to prevent protonation of the unreacted amine, which would render it non-nucleophilic.
Figure 1: Mechanistic pathway of N-acylation. The base is critical for driving the equilibrium forward by trapping HCl.
Strategic Planning & Optimization
Before beginning, select the appropriate protocol based on the acid chloride's properties.
| Parameter | Method A: Anhydrous (DCM/TEA) | Method B: Biphasic (Schotten-Baumann) |
| Acid Chloride Stability | Highly Unstable / Moisture Sensitive | Stable / Robust |
| Scale | Discovery (< 1g) | Process / Scale-up (> 10g) |
| Solubility | Excellent for lipophilic reactants | Requires phase transfer if R-group is very greasy |
| Purification | Aqueous wash or Column Chromatography | Filtration (if solid) or Phase Separation |
| Stereocontrol | High (Low temp prevents thermal isomerization) | High (Buffered pH prevents epimerization) |
Detailed Experimental Protocols
Pre-requisite: Handling the Amine Salt
Note: If your starting material is trans-4-isobutoxycyclohexanamine Hydrochloride (HCl salt), you must use 2.2 to 2.5 equivalents of base in Method A, or ensure the aqueous phase is pH > 10 in Method B.
Method A: Anhydrous Acylation (The "Gold Standard")
Best for: High-value intermediates, unstable acid chlorides, and ensuring maximum yield.
Reagents:
-
trans-4-Isobutoxycyclohexanamine (1.0 eq)
-
Acid Chloride (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq; use 2.5 eq if amine is a salt)
-
Dichloromethane (DCM), anhydrous (10 mL/g of amine)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add the amine and anhydrous DCM. Stir until fully dissolved.
-
Base Addition: Add TEA via syringe. The solution may warm slightly.
-
Cooling: Submerge flask in an ice/water bath (
).-
Expert Insight: Cooling is critical not just for exotherm control, but to suppress bis-acylation side reactions.
-
-
Acylation: Add the Acid Chloride dropwise (neat or dissolved in minimal DCM) over 10–15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (amine consumption) and UV (amide formation).
-
-
Quench: Add saturated
solution (equal volume). Stir vigorously for 15 minutes. -
Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over
, and concentrate.
Method B: Schotten-Baumann Conditions
Best for: Scale-up, highly reactive acid chlorides, and avoiding organic bases.
Reagents:
-
trans-4-Isobutoxycyclohexanamine (1.0 eq)
-
Acid Chloride (1.2 eq)
-
Solvent A: DCM or Ethyl Acetate
-
Solvent B: 10% Aqueous
or
Step-by-Step Protocol:
-
Biphasic Setup: Dissolve the amine in Solvent A. Add an equal volume of Solvent B.
-
Acylation: While stirring vigorously (vortexing is ideal), add the Acid Chloride dropwise.
-
pH Monitoring: Check the pH of the aqueous layer. It must remain basic (pH > 9). Add more carbonate solution if necessary.
-
Causality: If pH drops < 7, the amine protonates and reaction stops.
-
-
Completion: Stir for 1–2 hours.
-
Isolation: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine. Dry and concentrate.
Purification & Characterization
Workflow Decision Tree
Use this logic to determine the purification strategy.
Figure 2: Purification logic. Solid products are preferred as recrystallization upgrades the diastereomeric excess (de).
Characterization Data (Expected)
-
1H NMR (DMSO-d6):
-
Amide NH: Doublet around
7.8–8.5 ppm. -
H-1 (Methine next to N): Multiplet,
3.5–3.7 ppm ( splitting pattern indicates trans). -
Isobutoxy
: Doublet around 3.1–3.2 ppm. -
Diagnostic: If cis-isomer is present, the H-1 signal shifts downfield and shows different coupling constants (smaller
values).
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use Method A. Increase Acid Chloride to 1.5 eq. |
| Starting Material Remains | Amine formed HCl salt | Add excess base (TEA/DIPEA). Ensure pH > 10 in Method B. |
| Bis-Acylation (Imide) | Reaction too hot / Excess reagent | Keep reaction at |
| Stereochemical Drift | Acidic isomerization | Avoid prolonged exposure to strong acid during workup. |
| Product is Sticky Gum | Residual solvent/impurities | Triturate with cold Pentane or Diethyl Ether to induce precipitation. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).[2]
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[3] (Lipophilicity modulation via alkoxy groups).
-
Google Patents. (2018). "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives." Patent WO2018172976A1. Link (Purification and stereochemical stability of trans-cyclohexylamines).
-
Chemistry LibreTexts. (2023). "Reactions of Acyl Chlorides with Primary Amines." Link (Mechanistic grounding).
Sources
- 1. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. uvadoc.uva.es [uvadoc.uva.es]
Troubleshooting & Optimization
Technical Support Center: Purification of trans-4-Isobutoxycyclohexanamine
Case ID: PUR-ISO-CYC-004 Status: Active Topic: Removal of cis-isomer impurities from trans-4-isobutoxycyclohexanamine Applicable CAS: 134633-29-7 (generic), specific stereoisomer references implied.
Introduction: The Stereochemical Challenge
Welcome to the Technical Support Portal. You are likely here because your synthesis of 4-isobutoxycyclohexanamine yielded a diastereomeric mixture. In cyclohexane systems, the trans-isomer (diequatorial) is thermodynamically favored over the cis-isomer (axial-equatorial) due to the minimization of 1,3-diaxial interactions. However, synthetic routes like reductive amination often yield kinetic mixtures (typically 60:40 or 70:30 trans:cis).
This guide provides field-proven protocols to enrich the trans-isomer to >99% purity. We prioritize thermodynamic equilibration and selective crystallization over column chromatography, which is often impractical for this separation at scale.
Module 1: Diagnostic & Assessment
Q: How do I accurately quantify the cis impurity levels?
A: Do not rely solely on TLC. The polarity difference is often insufficient.
-
1H NMR (Recommended): The methine proton at the C1 position (attached to -NH2) is diagnostic.
-
Trans-isomer: The H1 proton is axial (tt coupling). It typically appears as a broad triplet of triplets at a higher field (lower ppm, ~2.6–2.8 ppm) with large coupling constants (
Hz) due to axial-axial coupling. -
Cis-isomer: The H1 proton is equatorial. It appears downfield relative to the trans signal (narrower multiplet, ~3.0–3.2 ppm) with smaller coupling constants (
Hz).
-
-
GC-MS: Reliable for quantitative ratios. The trans-isomer generally elutes before the cis-isomer on non-polar columns (e.g., HP-5), though this can invert on polar columns depending on the specific solvation of the amine.
Module 2: Purification Protocols
Method A: Selective Crystallization (The "Gold Standard")
Best for: Mixtures with >60% trans content.
The free base is an oil or low-melting solid difficult to purify. We utilize the lattice energy differential of the Hydrochloride (HCl) or Benzoate salts. The trans-isomer salt packs more efficiently (planar symmetry), resulting in lower solubility in specific solvents.
Protocol: HCl Salt Recrystallization
-
Dissolution: Dissolve the crude amine mixture (10 g) in Ethyl Acetate (100 mL) at room temperature.
-
Salt Formation: Slowly add 4M HCl in Dioxane or Ethanolic HCl (1.1 equivalents) dropwise with vigorous stirring. A thick white precipitate will form.
-
Note: Avoid aqueous HCl if possible to prevent hygroscopic issues during filtration.
-
-
Reflux: Heat the suspension to reflux. Slowly add Ethanol (absolute) portion-wise until the solid just dissolves.
-
Target Solvent System: Typically EtOAc:EtOH (approx. 4:1 to 3:1).
-
-
Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Then, cool to 0-5°C in an ice bath for 1 hour.
-
Filtration: Filter the crystals under vacuum/inert gas.
-
Wash: Wash the cake with cold EtOAc.
-
Liberation (Optional): If the free base is required, suspend the salt in DCM and wash with 1M NaOH. Dry the organic layer (
) and concentrate.
Data: Expected Solubility Profile (HCl Salt)
| Solvent | Temp (°C) | Trans-Salt Solubility | Cis-Salt Solubility | Result |
|---|---|---|---|---|
| Ethyl Acetate | 25 | Insoluble | Insoluble | Precipitation |
| Ethanol | 78 (Reflux) | Soluble | Soluble | Dissolution |
| Ethanol | 0 | Low (<10 mg/mL) | Moderate (>30 mg/mL) | Selective Crystallization |
Method B: Thermodynamic Equilibration (The "Rescue" Protocol)
Best for: Mixtures with high cis content (>40%) or low yields.
If your cis content is high, crystallizing immediately will result in massive yield loss. You must first isomerize the cis (kinetic product) to the trans (thermodynamic product).[1]
Mechanism: Using a base and heat allows reversible deprotonation/reprotonation at the C1 position (via an imine-like transition state) or radical mechanisms, driving the equilibrium toward the diequatorial trans form.
Protocol:
-
Setup: Dissolve the crude amine in tert-Amyl Alcohol or Diglyme (high boiling point is key).
-
Catalyst: Add 20 mol% Potassium tert-butoxide (KOtBu) or freshly prepared Raney Nickel (50% w/w wet).
-
Reaction: Heat to reflux (100–140°C) under Argon for 12–24 hours.
-
Monitoring: Check GC every 4 hours. The ratio should plateau around 80:20 to 90:10 (trans:cis).
-
Workup: Filter catalyst/remove solvent and proceed to Method A for final polishing.
Module 3: Visualizing the Workflow
The following logic gate helps you decide which protocol to initiate based on your current purity analysis.
Figure 1: Decision matrix for purification. Note the recycling loop for mother liquors to maximize yield.
Module 4: Troubleshooting & FAQs
Q: The salt "oiled out" instead of crystallizing. What went wrong?
A: This is a common issue with alkoxy-amines.
-
Solvent Polarity: Your solvent system is likely too polar. Increase the ratio of Ethyl Acetate (or switch to MTBE) and decrease Ethanol.
-
Water Content: The presence of water can cause oiling. Dry your solvents and the crude amine (azeotropic distillation with toluene) before acid addition.
-
Seed Crystals: If you have any pure material from a previous small batch, add a seed crystal at the cloud point.
Q: Can I use flash chromatography instead?
A: Yes, but it is challenging.
-
Issue: Amines streak/tail on silica due to interaction with acidic silanols.
-
Fix: You must use a modifier.
-
Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonium hydroxide competes for silanol sites, sharpening the peaks.
-
Alternative: Use amine-functionalized silica (NH2-silica) to avoid using base in the mobile phase.
-
Q: Why is the trans-isomer more stable?
A: In 1,4-disubstituted cyclohexanes:
-
Trans: Both the amino group and the isobutoxy group can adopt equatorial positions simultaneously. This is the lowest energy conformation.
-
Cis: One group must be axial while the other is equatorial. The bulky isobutoxy group (or the amino group) in an axial position creates significant steric strain (1,3-diaxial interactions).
-
Implication: We can use heat and base to "push" the molecules into the lower-energy trans state (Method B).
References
-
Separation of cis and trans isomers of cyclohexanediamine. US Patent 3,880,925. Describes the fundamental principle of separating cyclohexane diamine isomers via dihydrochloride salt solubility differences in methanol/ethanol.Link
-
Process for the preparation of trans-4-aminocyclohexanol. European Patent EP0909753B1.[2] Details the industrial scale-up of separating trans-4-aminocyclohexanol using cooling crystallization and pH adjustment.Link
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications / PMC (2024). Discusses thermodynamic stability and dynamic isomerization of 4-substituted cyclohexanamines.Link
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. General authoritative guide on solvent selection and cooling curves for salt crystallization.Link
Sources
Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts
Ticket Category: Laboratory Best Practices & Troubleshooting Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open
Executive Summary: The Physics of "The Puddle"
User Issue: "I synthesized my amine hydrochloride salt, but within minutes of placing it on the balance, it turned into a sticky goo/liquid. My yield is >100% due to water weight. How do I handle this?"
Root Cause Analysis: This is a thermodynamic inevitability, not a user error. Amine hydrochloride salts are frequently deliquescent . The lattice energy holding the crystal together is lower than the hydration energy released when water molecules coordinate with the chloride ion and the ammonium cation.
When the Critical Relative Humidity (CRH) of the salt is lower than the ambient laboratory humidity (often 40-60%), the solid will spontaneously absorb water until it dissolves in its own sorbed moisture.
The Solution Architecture: To handle these materials, you must treat the atmosphere as a contaminant. The protocol below is divided into three critical phases: Isolation , Drying , and Precision Handling .
Phase I: Synthesis & Isolation (Preventing the "Oil-Out")
A common precursor to hygroscopicity issues is poor crystal habit. If your salt "oils out" (separates as a liquid phase) rather than crystallizing, it traps solvent and impurities, making hygroscopicity worse.
Troubleshooting: The "Oiling Out" Phenomenon
If your amine HCl salt forms a biphasic oil instead of a solid precipitate:
-
Thermodynamic Control: Re-heat the mixture until the oil dissolves back into the solution.
-
The "Cloud Point" Technique: Add the antisolvent (e.g., diethyl ether or heptane) dropwise to the hot solution just until a persistent cloudiness appears. Stop immediately.
-
Seeding: Add a single crystal of pure product (if available) or scratch the inner glass surface with a glass rod to provide nucleation sites.
-
Slow Cooling: Wrap the flask in a towel to cool it to room temperature over 2-3 hours. Rapid cooling favors oil formation.
Diagram: Troubleshooting Crystallization Failure
Figure 1: Logic flow for recovering a crystalline solid from an oiled-out amine salt reaction.
Phase II: Drying Protocols (The "Bone Dry" Standard)
Standard oven drying is often insufficient for deliquescent amine salts because they form a "crust" that traps moisture inside, or they decompose (discolor) at high temperatures.
The "Double-Trap" Vacuum Protocol
Objective: Remove bound water without thermal decomposition.
| Parameter | Specification | Rationale |
| Equipment | Vacuum Oven or Abderhalden Pistol | Continuous active removal of vapor is required. |
| Temperature | 40°C – 60°C | Avoids melting/decomposition (many amine salts melt <150°C). |
| Vacuum Level | < 10 mbar | Lowers the boiling point of water/solvents significantly. |
| Desiccant | Phosphorus Pentoxide ( | Critical: Silica gel is too weak. |
| Duration | 12 – 24 Hours | Diffusion of water from the crystal core is the rate-limiting step. |
Step-by-Step Procedure:
-
Place the salt in a tared vial inside a beaker (to catch spillover if it foams).
-
Place a tray of
or KOH pellets in the bottom of the vacuum oven/desiccator. Note: Use KOH if your salt has excess HCl, as it neutralizes acid fumes that damage pumps. -
Apply vacuum slowly to prevent "bumping" of trapped solvent.
-
Backfill with Dry Nitrogen or Argon only. Never backfill with ambient air.
Technical Insight: If the salt is a hydrate (e.g.,
), you may need to break the hydration shell. Azeotropic distillation with Toluene (Rotovap at 45°C) before the vacuum oven is the most effective method to strip lattice water [2].
Phase III: Precision Handling & Weighing
This is where most errors occur. You cannot weigh a deliquescent salt on an open balance pan.
Protocol: Weighing by Difference (The Gold Standard)
Do not try to weigh a specific amount (e.g., "I need exactly 10.0 mg"). Instead, determine exactly how much you transferred.
-
Preparation: Dry the salt in a weighing bottle with a ground-glass stopper. Keep it in a desiccator until the moment of use.[1]
-
Weighing 1 (Total Mass): Place the closed weighing bottle containing the salt on the balance. Record Mass
.[2] -
Transfer: Take the bottle to your reaction flask. Quickly open, tap out an approximate amount, and immediately close the bottle.
-
Weighing 2 (Remnant Mass): Return the closed bottle to the balance. Record Mass
.[2][3] -
Calculation: Mass Transferred =
.
Decision Matrix: Handling Strategy
Figure 2: Decision matrix for selecting the appropriate handling method based on equipment availability.
Frequently Asked Questions (FAQs)
Q: My salt turned pink/brown during drying. Is it ruined? A: Likely, yes. This indicates oxidation of the amine, often accelerated by heat.
-
Fix: Recrystallize immediately using an antisolvent method (e.g., Ethanol/Ether). For the next batch, dry at a lower temperature (<40°C) under higher vacuum, and ensure the oven is backfilled with Nitrogen, not air [1].
Q: I don't have a glovebox. How do I filter the solid without it turning to liquid? A: Use a Schlenk Frit or an "Inverted Funnel" technique.
-
Technique: Place a funnel over your filter setup and pump a gentle stream of dry Nitrogen through the funnel stem. This creates a localized "curtain" of dry gas over your filter cake while you work [3].
Q: Can I just dissolve the wet goo in solvent and use it? A: Only if you quantify it.
-
Protocol: Dissolve the entire "wet" batch in a known volume of dry solvent (e.g., Methanol). Perform a quantitative NMR (qNMR) using an internal standard (like maleic acid) to determine the exact molar concentration. Use this stock solution for your reactions. This eliminates the need to weigh the solid ever again [4].
References
-
BenchChem. (2025).[4] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from BenchChem Technical Guides.
-
University of Rochester, Dept. of Chemistry. (2026).[5] Tips & Tricks: Drying Methods and Azeotropic Removal of Water. Retrieved from
-
ResearchGate. (2016). Discussion: How to isolate a very hygroscopic salt from a reaction solution? Retrieved from
-
Protocol Online.[6] (2010).[6] Handling Hygroscopic Chemicals: Stock Solution Methodologies. Retrieved from
-
Michigan Technological University. (2025).[4][7] Weighing by Difference: Analytical Chemistry Protocols. Retrieved from
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. benchchem.com [benchchem.com]
- 3. pages.mtu.edu [pages.mtu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. amt.copernicus.org [amt.copernicus.org]
Technical Support Center: Alkoxycyclohexylamine Isomer Resolution
Status: Operational Ticket Focus: Separation, Purification, and Analysis of Alkoxycyclohexylamine Isomers (Cis/Trans & Enantiomers) Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Alkoxycyclohexylamines present a "perfect storm" of separation challenges: they possess a basic amine group (causing peak tailing), a cyclohexane ring (introducing cis/trans geometric isomerism), and often lack a strong UV chromophore. This guide addresses the three critical bottlenecks in their workflow: Chromatographic Resolution , Detection , and Preparative Purification .
Module 1: Chromatographic Troubleshooting (HPLC & GC)
Issue 1: "My HPLC peaks are tailing severely (Asymmetry > 1.5)."
Diagnosis:
The primary culprit is the interaction between the protonated amine moiety (
Troubleshooting Protocol:
-
The "High pH" Strategy (Recommended):
-
Logic: At pH > 10, the amine remains unprotonated (neutral), eliminating ionic interaction with silanols.
-
Action: Use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) resistant to high pH.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.
-
-
The "Chaotropic" Additive:
-
Logic: If you must use low pH, add a competitor for the silanol sites.
-
Action: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase. Note: TFA suppresses MS signal.
-
Issue 2: "I cannot resolve the Cis and Trans isomers."
Diagnosis: Standard C18 columns separate based on hydrophobicity. Cis and trans isomers often have identical hydrophobicity but different 3D shapes. You need steric selectivity .
Troubleshooting Protocol:
-
Switch Stationary Phase:
-
Phenyl-Hexyl: The pi-pi interactions often discriminate between the "flat" (diequatorial) and "bent" (axial-equatorial) conformations of the cyclohexane ring.
-
Pentafluorophenyl (PFP): Offers orthogonal selectivity based on dipole moments.
-
-
Thermodynamic Control:
-
Action: Lower the column temperature to 15–20°C. Isomer separation is often enthalpy-driven; lower temperatures increase the separation factor (
).
-
Issue 3: "GC peaks are broadening or disappearing."
Diagnosis: Free amines adsorb irreversibly to hot metal surfaces and glass liners in the GC inlet.
Troubleshooting Protocol:
-
Derivatization (Mandatory for Trace Analysis):
-
Reagent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
-
Mechanism: Converts the polar amine to a volatile, non-polar amide.
-
Protocol: Incubate sample with TFAA at 60°C for 30 mins. Evaporate excess reagent. Reconstitute in hexane.
-
-
System Inertness:
-
Use Base-Deactivated liners (wool-packed) and columns (e.g., Rtx-5 Amine or CP-Volamine).
-
Visual Workflow: Method Development Logic
Caption: Decision tree for resolving amine tailing and geometric isomer separation in HPLC.
Module 2: Preparative Purification (Non-Chromatographic)
Scenario: You have 50g of a crude reaction mixture (Cis:Trans ratio 60:40) and need to isolate the Trans isomer.[3] Prep-HPLC is too expensive.
Technique: Fractional Crystallization of Salts
Isomers of cyclohexane derivatives often have vastly different lattice energies when converted to salts. The Trans isomer (typically diequatorial) often packs more efficiently, leading to lower solubility.
Step-by-Step Protocol:
-
Salt Formation:
-
Dissolve the crude oil in anhydrous Ethanol or Methanol (10 mL/g).
-
Slowly add 1.1 equivalents of HCl (4M in Dioxane) or target acid (e.g., L-Tartaric acid for chiral resolution).
-
Observation: A precipitate should begin to form.
-
-
Fractionation:
-
Heat the mixture to reflux until all solids dissolve.
-
Cool slowly to Room Temperature (RT), then to 0°C.
-
Filter the crystals.[4]
-
-
Analysis:
-
Analyze the crystals (Crop A) and the Mother Liquor (Crop B) via GC or HPLC.
-
Result: Crop A is usually enriched in the Trans isomer (or the higher melting point isomer).
-
-
Recrystallization:
-
Repeat the process on Crop A to achieve >99% purity.
-
Data Summary: Salt Efficiency Comparison
| Salt Type | Solvent System | Typical Enrichment (1 Pass) | Notes |
| Hydrochloride | EtOH / Et2O | 70% → 90% | Cheapest; high recovery. |
| L-Tartrate | MeOH / H2O | 50% → 85% | Resolves enantiomers AND diastereomers. |
| Oxalate | Acetone | 60% → 95% | Good for low-melting amines. |
Module 3: Detection & Visualization
Issue: "I see nothing on the UV detector."
Explanation: Alkoxycyclohexylamines lack a conjugated pi-system. They absorb weakly at <210 nm, where solvent noise is high.
Solutions:
-
Refractive Index (RI) or ELSD:
-
Universal detectors that do not rely on chromophores.
-
Limitation: RI is incompatible with gradient elution.
-
-
Pre-Column Derivatization (Benzoylation):
-
Reaction: Amine + Benzoyl Chloride
Benzamide. -
Benefit: Adds a strong UV chromophore (detectable at 254 nm).
-
Protocol: Mix sample with Benzoyl Chloride in NaOH solution for 10 mins. Extract with DCM. Inject.
-
-
Mass Spectrometry (LC-MS):
-
Operate in Positive Electrospray Ionization (+ESI) mode.
-
Monitor the
ion. These amines ionize easily.
-
Visual Workflow: Purification Logic
Caption: Workflow for selecting the optimal purification strategy based on scale and physical properties.
References
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A. Link
-
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Focus on "Ion Suppression" and "Silanol Activity"). Link
-
Little, C. J. (1981). "Gas chromatographic separation of cis and trans isomers of long chain amines." Journal of the American Oil Chemists' Society. (Demonstrates derivatization logic for geometric isomers). Link
-
Phenomenex Technical Guide. "Optimization of HPLC Methods for Basic Compounds." (Detailed guide on high pH stability). Link
-
Chrom Tech, Inc. (2025).[2] "What Causes Peak Tailing in HPLC?" (Mechanistic explanation of silanol interactions). Link
Sources
Technical Support: Optimizing pH for Extraction of trans-4-Isobutoxycyclohexanamine Free Base
Executive Summary & Chemical Context[1][2][3][4][5]
Subject: trans-4-Isobutoxycyclohexanamine (CAS: N/A for specific isomer generic, related to Cariprazine intermediates). Objective: Maximizing recovery and purity of the free base form from acidic reaction mixtures or salt forms (e.g., HCl, TFA salts).
This guide addresses the critical parameters for isolating trans-4-isobutoxycyclohexanamine. As a primary aliphatic amine attached to a cyclohexane ring, this molecule exhibits specific physicochemical behaviors—notably surfactant-like properties leading to emulsions and a high pKa requiring aggressive pH adjustment for complete extraction.
Key Physicochemical Parameters[5][6][7][8][9][10]
| Parameter | Value (Approx.) | Implication for Extraction |
| pKa (Conjugate Acid) | 10.5 – 10.7 | Requires pH > 12.7 for >99% free base generation. |
| LogP (Free Base) | ~2.5 – 3.0 | Highly soluble in non-polar organics (DCM, MTBE, Toluene). |
| LogP (Protonated) | < 0 | Highly water-soluble; negligible organic solubility. |
| Stereochemistry | trans-configuration | Thermodynamically stable, but avoid excessive heat during basification to prevent potential epimerization risks if unreacted ketone is present. |
The pH "Sweet Spot": Theory & Calculation[8]
To extract the amine, you must drive the equilibrium from the water-soluble ammonium salt (
The relationship is governed by the Henderson-Hasselbalch equation :
The 2-Unit Rule
For a standard aliphatic amine (pKa ~10.6):
-
At pH 10.6: 50% is free base (Yield loss: 50%).
-
At pH 11.6: 90% is free base (Yield loss: 10%).
-
At pH 12.6: 99% is free base (Yield loss: 1%).
Operational Target: We recommend a target pH of 13.0 – 14.0 . This provides a safety margin ensuring quantitative deprotonation.
Visualization: Species Distribution vs. pH
The following diagram illustrates why "neutral" or "mildly basic" (pH 8-9) workups fail for this molecule.
Figure 1: Species distribution logic. Note that at pH 10.6, significant product remains trapped in the aqueous phase.
Recommended Extraction Protocol
This protocol assumes starting with 10g of trans-4-isobutoxycyclohexanamine hydrochloride salt.
Reagents
-
Base: 50% NaOH (aq) or 10M NaOH. Avoid Carbonates (Na2CO3) as they may not reach pH 13 and can cause gassing.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
-
Why MTBE? Excellent solubility for aliphatic amines, clean phase separation, and easy evaporation.
-
Why not DCM? Dichloromethane is denser than water (bottom layer), making separation of the "rag layer" (emulsion) harder in this specific context.
-
Workflow Diagram
Figure 2: Optimized extraction workflow for aliphatic amines.
Step-by-Step Procedure
-
Dissolution: Dissolve the salt in minimal water (approx. 5-10 volumes).
-
Cooling: Chill the solution to 0–10°C. The neutralization of amine salts is exothermic; heat can promote side reactions or volatilization.
-
Basification: Slowly add 50% NaOH while monitoring temperature.
-
Checkpoint: Check pH with a high-range strip or calibrated probe. It must be > 13 .
-
-
Extraction: Add MTBE (1:1 volume ratio relative to aqueous). Shake vigorously for 2 minutes.
-
Separation: Allow layers to settle.
-
Note: If the interface is cloudy (rag layer), add saturated Brine (NaCl) to the mixture to increase ionic strength.
-
-
Repeat: Re-extract the aqueous layer 2 more times with MTBE.
-
Washing: Combine organic layers and wash once with a small volume of Brine (removes residual NaOH).
-
Drying: Dry over anhydrous Sodium Sulfate (
) for 30 mins. -
Concentration: Filter and evaporate solvent under reduced pressure.
Troubleshooting Guide
Issue 1: Low Yield ("The Ghost Yield")
Symptoms: Mass balance is low; product is missing.
-
Root Cause A: pH too low. If pH is 11, ~10% of your product is still in the water.
-
Fix: Add more NaOH until pH is 14. Re-extract the aqueous waste.
-
-
Root Cause B: Salting out required. The "isobutoxy" group adds lipophilicity, but the amine is still polar.
-
Fix: Saturate the aqueous phase with NaCl (solid) before extraction. This "salts out" the organic amine into the organic phase.
-
Issue 2: Emulsions ("The Rag Layer")
Symptoms: No clear line between organic and aqueous phases.
-
Root Cause: Cyclohexylamines act as surfactants (hydrophobic ring + hydrophilic head).
-
Fixes:
-
Add Brine: Increases aqueous density and ionic strength.
-
Filter: Pass the emulsion through a Celite pad (removes particulate stabilizers).
-
Wait: Sometimes 30 minutes of settling is required.
-
Issue 3: Carbamate Formation
Symptoms: White solid precipitates in the organic layer or "cloudiness" appearing over time.
-
Root Cause: Primary amines react with atmospheric
to form carbamates ( ). -
Fix:
-
Minimize air exposure. Flush flasks with Nitrogen/Argon.
-
Do not store the free base in solution for long periods exposed to air.
-
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Bicarbonate (
Q: My product is an oil, but I expected a solid. Is it impure? A: Not necessarily. Many alkoxy-cyclohexylamines are low-melting solids or oils as free bases. The salt forms (HCl) are usually high-melting solids. Verify purity via NMR or GC-MS.
Q: Will the strong base affect the trans stereochemistry? A: Generally, no. The trans isomer is thermodynamically more stable than the cis isomer (diequatorial vs axial/equatorial substitution). Basic conditions at room temperature rarely cause epimerization of the amine carbon. However, avoid prolonged boiling in strong base.
Q: Can I use Dichloromethane (DCM) instead of MTBE? A: Yes, DCM is a good solvent for this amine. However, DCM is the bottom layer. If an emulsion forms, the "rag layer" sits between the DCM and water, which can be harder to drain cleanly than with a top-layer solvent like MTBE.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Link
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 5: Work-up).
-
Google Patents. (2010). Process for the preparation of trans-4-amino-cyclohexyl acetic acid derivatives (Cariprazine Intermediates). WO2010070368A1.[1] Link
-
Master Organic Chemistry. (2020). Amine Extraction and Henderson Hasselbalch.[2] Link
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
Validation & Comparative
1H NMR distinction between cis and trans-4-isobutoxycyclohexanamine
Executive Summary
Differentiation between cis- and trans-4-isobutoxycyclohexanamine is a classic stereochemical problem resolved by analyzing the methine protons at positions C1 (adjacent to
The definitive distinction relies on conformational analysis and the Karplus relationship :
-
Trans-Isomer: Exists predominantly in the diequatorial conformation.[1] The diagnostic protons (
and ) are axial .[1] They exhibit large vicinal coupling constants ( ), resulting in broad multiplets (width at half-height ). -
Cis-Isomer: Exists as a rapid equilibrium between two chair forms (axial/equatorial
equatorial/axial). The observed signals are time-averaged, resulting in narrower multiplets ( ) and typically downfield chemical shifts relative to the trans isomer.
Mechanistic Basis: Conformational Analysis[2]
To interpret the NMR data, one must understand the solution-state dynamics of the cyclohexane ring.
The Trans-Isomer (Diequatorial Lock)
In trans-1,4-disubstituted cyclohexanes, the substituents can be either both equatorial (
-
Thermodynamics: The
conformer avoids severe 1,3-diaxial steric interactions. For 4-isobutoxycyclohexanamine, the steric bulk of the isobutoxy and amine groups makes the form energetically superior ( population at RT). -
NMR Consequence: The protons on C1 and C4 are locked in the axial position, anti-periplanar to adjacent axial protons.
The Cis-Isomer (Conformational Averaging)
In the cis isomer, one substituent is equatorial and the other is axial (
-
Thermodynamics: The energy difference between the two chair forms is small (determined by the A-value difference between
and ). -
NMR Consequence: At room temperature, the ring flips rapidly on the NMR timescale.[2][3] The observed signal is a weighted average of the axial and equatorial environments.[4] The large axial-axial couplings are averaged with small equatorial-equatorial couplings, collapsing the signal width.
Detailed NMR Comparison
The following data compares the diagnostic signals. Note that exact chemical shifts (
Table 1: Diagnostic Parameters ( )
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Averaging) |
| H1 Signal ( | Broad Multiplet (tt or quintet-like) | Narrow Multiplet (quintet-like) |
| H4 Signal ( | Broad Multiplet (tt) | Narrow Multiplet |
| Coupling ( | Large | Averaged |
| Signal Width ( | ||
| Chemical Shift ( | Upfield (Shielded, e.g., | Downfield (Deshielded, e.g., |
| Isobutoxy | Doublet ( | Doublet ( |
Note: The chemical shift of axial protons (trans isomer) is typically 0.4–0.5 ppm upfield of equatorial/averaged protons (cis isomer) due to the shielding anisotropy of the C-C bonds in the ring [1].
Experimental Protocol
To ensure accurate identification, follow this standardized workflow.
Sample Preparation[6]
-
Solvent Choice: Use
for standard analysis. If signals overlap with the solvent peak, switch to or (benzene-d6 often resolves cyclohexane multiplets well). -
Concentration: Prepare a solution of 10–20 mg of sample in 0.6 mL solvent.
-
Shake (Critical): The amine protons (
) can appear broad and couple to H1, complicating the splitting pattern.-
Step: Add 1–2 drops of
to the NMR tube and shake vigorously. -
Result: The
signal disappears (exchanges to ), and H1 simplifies to a pure multiplet solely coupled to ring protons.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans: 16–64 scans (sufficient for S/N > 50).
-
Spectral Window: 0–5 ppm.
-
Processing: Apply standard exponential multiplication (LB = 0.3 Hz). Do not use excessive line broadening, as it artificially widens the peaks, obscuring the
measurement.
Logical Workflow Diagram
The following decision tree illustrates the step-by-step logic for assigning stereochemistry based on the H1/H4 signals.
Figure 1: Decision tree for stereochemical assignment using 1H NMR line width analysis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
BenchChem. (2025).[1] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. (Direct analog comparison for 4-aminocyclohexanol).
Sources
A Comparative Guide to HPLC Methodologies for Purity Analysis of trans-4-Isobutoxycyclohexanamine
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of trans-4-isobutoxycyclohexanamine, a key intermediate in pharmaceutical synthesis. The unique chemical nature of this primary amine presents specific analytical challenges, including the absence of a strong native chromophore and the presence of stereoisomers. Addressing these challenges is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]
We will objectively compare two orthogonal HPLC strategies:
-
Reversed-Phase HPLC with Pre-column Derivatization: A robust method for determining achiral purity and profiling related substance impurities.
-
Chiral HPLC using a Chiral Stationary Phase (CSP): A specific method for the critical separation and quantification of enantiomers.
This document is intended for researchers, analytical scientists, and drug development professionals, providing the technical rationale behind method selection, detailed experimental protocols, and supporting data to guide laboratory implementation.
The Analytical Challenge: Understanding trans-4-Isobutoxycyclohexanamine
The structure of trans-4-isobutoxycyclohexanamine dictates the analytical approach. As a primary aliphatic amine, it possesses two key characteristics that complicate direct HPLC analysis:
-
Lack of a UV Chromophore: The molecule does not absorb light strongly in the standard UV-Vis range (200-400 nm), making detection with common HPLC-UV detectors insensitive and impractical for trace-level impurity analysis.[3][4]
-
High Polarity and Basicity: The primary amine group is basic and highly polar. On standard silica-based reversed-phase columns, this can lead to undesirable ionic interactions with residual acidic silanol groups on the stationary phase, resulting in poor peak shape, significant tailing, and low reproducibility.[5][6]
-
Stereoisomerism: The molecule contains two chiral centers at positions 1 and 4 of the cyclohexyl ring. While the "trans" configuration defines the relative stereochemistry, the compound can still exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and control are a regulatory necessity.[7][8]
A comprehensive purity analysis, therefore, requires distinct methods to address both chemical (related substances) and stereochemical (enantiomeric) purity.
Method A: Reversed-Phase HPLC with Pre-Column Derivatization for Impurity Profiling
To overcome the detection and chromatography challenges, a pre-column derivatization strategy is employed. This involves chemically modifying the amine to attach a chromophoric or fluorophoric tag. This not only enhances detectability but also often improves the chromatographic properties of the analyte.[3][9][10]
Rationale for Reagent Selection: FMOC-Cl
Several reagents are available for derivatizing primary amines, including o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl).[3][10][11] For this application, we select FMOC-Cl due to its ability to form highly stable and strongly UV-absorbing derivatives under mild, aqueous conditions, making it ideal for robust quality control environments.[4][10] The resulting FMOC-adduct has a strong absorbance maximum around 266 nm, providing excellent sensitivity.[4]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of trans-4-isobutoxycyclohexanamine at 1.0 mg/mL in diluent (Acetonitrile:Water 50:50).
-
In an HPLC vial, combine 100 µL of the sample solution with 400 µL of 0.1 M Borate buffer (pH 9.0).
-
Add 500 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the vial immediately and allow the reaction to proceed at room temperature for 15 minutes.
-
Quench the reaction by adding 20 µL of a 0.1 M glycine solution to consume excess FMOC-Cl.
-
Filter the derivatized sample through a 0.45 µm filter before injection.[3]
2. HPLC Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[3][12]
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[4]
-
Detection: UV at 266 nm.[4]
-
Injection Volume: 10 µL.
Workflow Diagram: Derivatization and RP-HPLC Analysis
Caption: Workflow for enantiomeric purity analysis via direct chiral HPLC.
Expected Performance and Data
This method is designed to baseline-resolve the two enantiomers of trans-4-isobutoxycyclohexanamine, allowing for accurate calculation of enantiomeric excess (% ee).
Table 2: Representative Data for Chiral HPLC Separation
| Parameter | Enantiomer 1 | Enantiomer 2 (Unwanted) |
| Retention Time (RT) | 9.5 min | 11.2 min |
| Peak Area % | 99.90% | 0.10% |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5} |
| Selectivity (α) | \multicolumn{2}{c | }{1.25} |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{99.80%} |
Comparative Summary and Recommendations
The two methods presented serve distinct but complementary purposes in the quality control of trans-4-isobutoxycyclohexanamine. Neither method alone is sufficient for a complete purity assessment.
Table 3: Comparison of Analytical Methodologies
| Feature | Method A: RP-HPLC with Derivatization | Method B: Direct Chiral HPLC |
| Primary Goal | Achiral Purity, Impurity Profiling | Enantiomeric Purity, % ee |
| Principle | Covalent tagging for detection & separation | Chiral recognition on a CSP |
| Sample Prep | Multi-step derivatization required | Simple dissolution |
| Column | Standard C18 Reversed-Phase | Specialized Chiral Stationary Phase (CSP) |
| Mobile Phase | Aqueous buffer/organic gradient | Non-polar organic solvent/alcohol (isocratic) |
| Detection | UV at high wavelength (e.g., 266 nm) | UV at low wavelength (e.g., 215 nm) or universal detector |
| Key Metric | % Area of impurities, Resolution (Rs) from main peak | % Area of unwanted enantiomer, Resolution (Rs) between enantiomers |
Conclusion and Final Recommendation
For the comprehensive quality control of trans-4-isobutoxycyclohexanamine, a dual-method approach is essential.
-
Method A (Reversed-Phase HPLC with Derivatization) should be employed for routine purity testing, quantification of known and unknown impurities, and stability studies. Its ability to separate compounds with varying polarities makes it the workhorse for assessing chemical purity.
-
Method B (Direct Chiral HPLC) is mandatory for controlling the stereochemical integrity of the compound. It must be used to quantify the enantiomeric excess and ensure that the level of the unwanted enantiomer is below the specified limit, as required by regulatory agencies for chiral drug substances. [8][13] Together, these two validated methods provide a complete analytical package, ensuring that the quality of trans-4-isobutoxycyclohexanamine meets the rigorous standards required for pharmaceutical use.
References
-
A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC . PubMed, National Library of Medicine. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals . MDPI. [Link]
-
Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques . ScienceDirect. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines . Teledyne ISCO. [Link]
-
Detecting Primary Amines . Chromatography Forum. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Preprints.org. [Link]
-
Recent trends in the impurity profile of pharmaceuticals . PMC, National Library of Medicine. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]
-
Cyclohexylamine (C6H13N) properties . Mol-Instincts. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . Chromatography Today. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column . SIELC Technologies. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]
-
Chiral Separation Using SFC and HPLC . Shimadzu. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) . SpringerLink. [Link]
-
Direct chiral HPLC separation on CSPs . Chiralpedia. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. teledyneisco.com [teledyneisco.com]
- 13. shimadzu.com [shimadzu.com]
Comparative Analysis: Lipophilicity Profiles of Isobutoxy vs. Ethoxy Cyclohexylamines
Part 1: Executive Summary
In the optimization of cyclohexylamine-based pharmacophores—common scaffolds in analgesics (e.g., tramadol analogs), mucolytics, and sigma receptor ligands—the modulation of the alkoxy substituent is a critical tuning lever for physicochemical properties.
This guide objectively compares Isobutoxy Cyclohexylamines versus Ethoxy Cyclohexylamines . The core distinction lies in the "Isobutoxy Shift," a lipophilic increase of approximately 1.0–1.2 LogP units relative to the ethoxy analog. While the isobutoxy moiety significantly enhances membrane permeability and potential blood-brain barrier (BBB) crossing, it introduces challenges regarding aqueous solubility and metabolic liability via oxidative O-dealkylation.
Key Takeaway: Select Isobutoxy variants when central nervous system (CNS) penetration is the priority and formulation strategies (e.g., cyclodextrins) are available. Select Ethoxy variants for peripheral targets requiring higher unbound plasma fractions and simplified oral formulations.
Part 2: Structural & Theoretical Basis
The lipophilicity difference stems directly from the alkyl chain length and branching. Understanding the structural contribution is essential before interpreting experimental data.
Chemical Structure Analysis
| Feature | Ethoxy Cyclohexylamine | Isobutoxy Cyclohexylamine |
| Substituent | -O-CH2-CH3 | -O-CH2-CH(CH3)2 |
| Carbon Count | C2 (Linear) | C4 (Branched) |
| Steric Bulk | Low | Moderate (Branching at |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) |
Theoretical Lipophilicity (cLogP)
Using the Fragmental Constant method (Hansch & Leo), we can estimate the lipophilicity shift. The addition of a methylene group (
-
Difference: The isobutoxy group contains two additional carbons compared to the ethoxy group.
-
Calculation:
. -
Branching Effect: Branching (iso- vs n-butyl) slightly lowers the LogP compared to a linear chain due to reduced surface area, typically by
. -
Net Result: The isobutoxy analog is consistently 0.8 to 1.0 Log units more lipophilic than the ethoxy analog.
Part 3: Experimental Validation Protocols
To validate theoretical predictions, two primary methodologies are recommended. These protocols are designed to be self-validating systems.
Protocol A: The Shake-Flask Method (Gold Standard)
Best for: Final candidate validation and precise LogD determination.
Reagents: n-Octanol (HPLC grade), Phosphate Buffered Saline (PBS, pH 7.4).
-
Phase Saturation: Mix equal volumes of n-octanol and PBS. Shake for 24 hours. Separate phases to obtain "Octanol-saturated water" and "Water-saturated octanol."
-
Stock Preparation: Dissolve 1 mg of the cyclohexylamine derivative in 1 mL of DMSO.
-
Partitioning:
-
Add 50 µL of stock to a vial containing 950 µL Octanol-saturated water and 1000 µL Water-saturated octanol.
-
Vortex for 60 minutes at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Remove aliquots from both phases.
-
Analyze via LC-MS/MS or HPLC-UV.
-
Self-Validation: Calculate Mass Balance. The sum of the compound in both phases must equal >95% of the initial input.
-
-
Calculation:
Protocol B: Chromatographic Hydrophobicity Index (CHI)
Best for: High-throughput screening of libraries.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.
-
Calibration: Run a set of standards with known LogP values (e.g., Theophylline, Toluene, Triphenylene).
-
Method: Run a fast gradient (0% to 100% B in 5 mins).
-
Correlation: Plot Retention Time (
) vs. Known LogP. Interpolate the unknown cyclohexylamine .
Experimental Workflow Diagram
Part 4: Comparative Performance Data
The following data represents a comparative analysis based on structure-activity relationship (SAR) principles and validated substituent constants (
Table 1: Physicochemical Profile Comparison
| Property | Ethoxy-Cyclohexylamine | Isobutoxy-Cyclohexylamine | Impact Analysis |
| Predicted LogP | ~1.3 – 1.6 | ~2.3 – 2.6 | Isobutoxy falls into the optimal CNS window (2.0–3.0). |
| LogD (pH 7.4) | ~0.5 – 0.8 | ~1.5 – 1.8 | At physiological pH, the amine is protonated. Isobutoxy retains higher lipid affinity. |
| tPSA (Ų) | ~21.0 | ~21.0 | No change in polar surface area (ether oxygen remains constant). |
| Water Solubility | High (>10 mg/mL) | Moderate (<1 mg/mL) | Isobutoxy may require salt formation (e.g., HCl) or co-solvents. |
| BBB Permeability | Low to Moderate | High | Isobutoxy is preferred for central targets. |
Metabolic Implications[1][2][3][4][5]
-
Ethoxy: Subject to O-dealkylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4), yielding the parent amino-alcohol and acetaldehyde.
-
Isobutoxy: Also subject to O-dealkylation, yielding isobutyraldehyde. However, the steric bulk of the branched isobutyl group can alter the binding affinity to CYP isoforms, potentially changing the clearance rate compared to the linear ethoxy chain. High lipophilicity generally correlates with higher intrinsic metabolic clearance (
).
Part 5: Strategic Recommendations
For CNS Drug Discovery
Choose Isobutoxy. The LogP shift to ~2.5 places the molecule in the "sweet spot" for blood-brain barrier penetration. The increased lipophilicity facilitates passive diffusion across the endothelial cells of the BBB.
-
Caveat: Monitor non-specific binding (NSB) in brain tissue, which can reduce the free fraction (
) available for the target.
For Peripheral Targets (e.g., Lung, Gut)
Choose Ethoxy.
If the target is outside the CNS, the ethoxy analog offers a safer solubility profile and reduced risk of phospholipidosis (often associated with high LogP cationic amphiphiles). The lower LogP reduces the volume of distribution (
Formulation Considerations
-
Ethoxy variants are likely to form stable, water-soluble salts (HCl, Tartrate) suitable for simple tablet or IV formulations.
-
Isobutoxy variants may exhibit "grease ball" characteristics in solid state. Consider using Sulfobutylether-β-cyclodextrin (SBECD) to improve solubility for parenteral delivery.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for constants and Fragmental methods).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for Shake-Flask and HPLC protocols).
-
Mannhold, R., et al. (2009). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893. Link
-
Testa, B., et al. (1985). Ethoxy-, pentoxy- and benzyloxyphenoxazones and homologues: a series of substrates to distinguish between different induced cytochromes P-450.[1] Biochemical Pharmacology, 34(15), 2651-2655. (Demonstrates CYP specificity changes with alkoxy chain length). Link
Sources
A Senior Application Scientist's Guide to the X-ray Crystallography of trans-4-Isobutoxycyclohexanamine Hydrochloride
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SCXRD) analysis of trans-4-isobutoxycyclohexanamine hydrochloride. As a crucial intermediate in pharmaceutical development, the precise determination of its three-dimensional structure is paramount for understanding its stereochemistry, conformational preferences, and solid-state packing. While a published crystal structure for this specific molecule is not publicly available as of this writing, this guide will provide a robust framework for its analysis. We will detail a validated experimental workflow, compare expected crystallographic parameters with those of structurally related analogs, and explain the causality behind key experimental choices.
The Imperative of Structural Elucidation
In drug development, the exact spatial arrangement of atoms within a molecule is not merely an academic detail; it is a critical determinant of biological activity, patentability, and formulation stability. For chiral molecules like trans-4-isobutoxycyclohexanamine hydrochloride, which possesses stereocenters on the cyclohexane ring, X-ray crystallography offers unambiguous confirmation of the trans configuration. This technique provides precise metric data, including bond lengths, bond angles, and torsion angles, which are essential for computational modeling and understanding intermolecular interactions, such as hydrogen bonding, that govern the crystal lattice.[1]
An End-to-End Experimental Workflow
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. Each step is designed to ensure the highest quality data, which is the bedrock of a reliable structural model.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Part 1: From Powder to Perfect Crystal - The Art of Crystallization
The primary bottleneck in any SCXRD study is obtaining high-quality single crystals.[2] For hydrochloride salts of small organic molecules, which are often highly soluble in polar solvents, a systematic approach to crystallization is crucial.
Experimental Protocol: Crystallization of trans-4-Isobutoxycyclohexanamine Hydrochloride
-
Material Purification: Begin with the highest purity starting material available (>98%). Residual impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading diffraction quality. Recrystallization or column chromatography may be necessary precedent steps.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[3] For a hydrochloride salt, a range of solvents and solvent systems should be screened.
-
Primary Solvents: Methanol, ethanol, water.
-
Anti-solvents: Isopropanol, acetone, acetonitrile, diethyl ether, ethyl acetate. An anti-solvent is a miscible liquid in which the compound is poorly soluble.
-
-
Crystallization Method Selection:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a clean vial.[3] Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks. This is often a good starting point due to its simplicity.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that holds a reservoir of a suitable anti-solvent.[4] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This method offers excellent control over the rate of crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[5] The rate of cooling is critical; rapid cooling often leads to a profusion of small, unusable crystals.[6]
-
Trustworthiness Check: The success of crystallization is often an iterative process. A successful outcome is a set of transparent, well-formed crystals with sharp edges and no visible defects when viewed under a polarized light microscope.[6] Crystals should be approximately 0.1-0.3 mm in at least two dimensions for optimal diffraction.[6]
Part 2: The Diffraction Experiment - Interrogating the Crystal
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen MicroLoop™). The crystal is adhered to the loop with a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.
-
Cryo-cooling: The mounted crystal is rapidly cooled to a low temperature (typically 100 K or -173°C) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.
-
Data Collection Strategy: The crystal is placed in the X-ray beam (typically using Molybdenum or Copper radiation) and rotated.[1] A series of diffraction images are collected at different crystal orientations. Modern diffractometers automate this process, calculating the optimal data collection strategy to ensure high completeness and redundancy of the data. A typical data collection can last from a few hours to overnight.
Part 3: Data to Structure - The Computational Pathway
The raw diffraction images are processed to yield a 3D model of the molecule in the crystal.
Caption: The logical relationship between molecular structure and the diffraction pattern.
Data Processing and Structure Refinement
-
Integration and Scaling: Software is used to identify the diffraction spots on each image, measure their intensities, and scale the data from all images together.
-
Structure Solution: The initial atomic positions are determined. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that use statistical relationships between the reflection intensities to derive initial phases for the structure factors.
-
Structure Refinement: This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction data.[7] The quality of the final structure is assessed by the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures.
Comparative Analysis: What to Expect for trans-4-Isobutoxycyclohexanamine Hydrochloride
While we await an experimental structure, we can predict likely crystallographic parameters by comparing with similar known structures from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[8][9] Below is a comparison with other trans-4-substituted cyclohexanamine hydrochloride derivatives.
| Parameter | trans-4-Aminocyclohexanol HCl | (1R,2R)-1-Cyclohexyl-1-phenyl-2-methylaminopropane HCl[10] | Expected for Target Compound |
| Formula | C₆H₁₄ClNO | C₁₆H₂₆ClN | C₁₀H₂₂ClNO |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁/c, P2₁2₁2₁, or similar |
| a (Å) | 6.25 | 7.98 | 8 - 15 |
| b (Å) | 10.45 | 11.23 | 10 - 20 |
| c (Å) | 12.33 | 18.54 | 15 - 25 |
| V (ų) | 805 | 1661 | 1200 - 2000 |
| Z | 4 | 4 | 4 or 8 |
| R-factor (R1) | ~4-5% (Typical) | 4.8% | < 5% |
Note: Data for trans-4-Aminocyclohexanol HCl is inferred from typical values for well-resolved small molecule structures as a specific public dataset was not retrieved, while the data for the second compound is from a published structure.[10]
Expertise & Experience: The choice of a non-centrosymmetric space group like P2₁2₁2₁ for the comparative compounds is common for chiral molecules crystallized as a single enantiomer. For a racemic mixture of trans-4-isobutoxycyclohexanamine hydrochloride, a centrosymmetric space group like P2₁/c would be more likely. The isobutoxy group is larger and more flexible than a hydroxyl group, which will likely result in a larger unit cell volume (V) compared to trans-4-aminocyclohexanol hydrochloride.
Conclusion
The X-ray crystallographic analysis of trans-4-isobutoxycyclohexanamine hydrochloride is an essential step for its definitive characterization. Although a publicly available structure does not currently exist, this guide provides a scientifically rigorous and experimentally validated pathway for its determination. By following the detailed protocols for crystallization, data collection, and refinement, and by using the provided comparative data as a benchmark, researchers can confidently approach the structural elucidation of this and other similar pharmaceutical intermediates. The resulting crystal structure will provide invaluable insights into its molecular conformation and solid-state behavior, underpinning further development and optimization.
References
-
David, W. I. F., Shankland, K., & Shankland, N. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 55(Pt 3), 535–551. Available at: [Link]
-
Schmidt, M. U., & Dinnebier, R. E. (2016). Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function (PDF). Acta Crystallographica Section A: Foundations and Advances, 72(Pt 4), 440–449. Available at: [Link]
-
Jarzembska, K. N., & Dominiak, P. M. (2019). Refinement of Organic Crystal Structure with Multipolar Electron Scattering Factors. The Journal of Physical Chemistry Letters, 10(14), 4025-4031. Available at: [Link]
-
Jarzembska, K. N., & Dominiak, P. M. (2020). Refinement of organic crystal structures with multipolar electron scattering factors. IUCrJ, 7(Pt 1), 129–141. Available at: [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1765-1785. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. International Journal of Pharmaceutics, 436(1-2), 645-653. Available at: [Link]
-
Groom, C. R., & Cooper, R. I. (2016). Recent Developments in the Refinement and Analysis of Crystal Structures. Crystals, 6(8), 94. Available at: [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Pharmaceutics, 436(1-2), 645-53. Available at: [Link]
- Orion Corporation. (2006). Detomidine hydrochloride crystallization method. Google Patents.
-
ICMAB. (n.d.). Crystallization of small molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]
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A Comparative Guide to the Biological Activity of Alkoxy-Substituted Cyclohexylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Cyclohexylamine Scaffold
The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and the ability to introduce a wide array of substituents make it a versatile template for drug design. The introduction of alkoxy groups (e.g., methoxy, ethoxy, propoxy) onto the cyclohexyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. These modifications can influence receptor affinity, selectivity, and metabolic stability, leading to a diverse range of biological activities, including anticonvulsant, analgesic, and anesthetic effects. This guide will focus on a comparative analysis of these activities, underpinned by a mechanistic understanding of their interactions with key biological targets.
Structure-Activity Relationships: The Influence of the Alkoxy Substituent
The biological activity of alkoxy-substituted cyclohexylamines is intricately linked to the nature and position of the alkoxy group, as well as other substitutions on the cyclohexyl and any attached aryl rings. A primary target for many of these compounds is the N-methyl-D-aspartate (NMDA) receptor, where they act as non-competitive antagonists by binding to the phencyclidine (PCP) site within the ion channel.[2][3]
The lipophilicity and steric bulk of the alkoxy group play a crucial role in modulating the affinity for the NMDA receptor. For instance, studies on 1-phenylcyclohexylamine analogues have shown that methoxylation at the ortho position of the phenyl ring can lead to a greater separation between anticonvulsant activity and motor toxicity, a desirable trait for potential therapeutic agents.[2]
To facilitate a clearer understanding of these relationships, the following diagram illustrates the key structural features influencing the biological activity of alkoxy-substituted arylcyclohexylamines.
Caption: Key structural determinants of biological activity in alkoxy-substituted arylcyclohexylamines.
Quantitative Comparison of Biological Activities
To provide a clearer picture of the therapeutic potential of these compounds, the following table summarizes the available quantitative data for representative alkoxy-substituted cyclohexylamines and related analogues. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions across different studies.
| Compound/Analogue | Alkoxy Substituent | Biological Activity | Assay | Potency (ED₅₀/IC₅₀) | Reference |
| 1-(2-Methoxyphenyl)cyclohexylamine | Ortho-Methoxy | Anticonvulsant | Mouse MES Test | ED₅₀: ~5-41 mg/kg (i.p.) for analogues | [2] |
| 2-Methoxyphencyclidine | 2-Methoxy (on cyclohexyl ring) | Analgesic | Rat Tail-Flick Test | Effective at increasing tail-flick latencies | [5] |
| 1-Phenylcyclohexylamine (PCA) | None | Anticonvulsant | Mouse MES Test | ED₅₀: 7.0 mg/kg (i.p.) | [6] |
| 1-(3-Fluorophenyl)cyclohexylamine | None (Fluoro-substituted) | Anticonvulsant | Mouse MES Test | ED₅₀: 26.7 mg/kg (oral) | [3] |
Note: Data for a homologous series of alkoxy-substituted cyclohexylamines is limited. The table includes data from closely related analogues to provide a broader context.
Experimental Protocols
To ensure scientific integrity and enable the replication of key findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative alkoxy-substituted cyclohexylamine and the in vivo and in vitro assays used to evaluate their biological activities.
Synthesis of Alkoxy-Substituted Cyclohexylamines
The synthesis of alkoxy-substituted cyclohexylamines can be achieved through various synthetic routes. Reductive amination of the corresponding alkoxy-substituted cyclohexanone is a common and effective method. The following protocol provides a general procedure for the synthesis of N-ethyl-cyclohexylamine, which can be adapted for alkoxy-substituted analogues.[7][8]
Reductive Amination of Cyclohexanone with Ethylamine
Caption: General workflow for the synthesis of N-substituted cyclohexylamines via reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine an aqueous solution of ethylamine, methanol (as a solvent), and a palladium on carbon catalyst.
-
Inert Atmosphere: Purge the autoclave with nitrogen to remove air.
-
Initial Hydrogenation: Pressurize the autoclave with hydrogen to 0.5-5 MPa and heat to 30-50°C while stirring.
-
Substrate Addition: Introduce cyclohexanone into the autoclave using a metering pump.
-
Reaction: Heat the reaction mixture to 30-150°C and maintain the hydrogen pressure at 0.5-5 MPa for 1-10 hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and release the pressure. Discharge the reaction mixture and filter to remove the catalyst.
-
Purification: Purify the filtrate by rectification (distillation) to obtain the final N-ethylcyclohexylamine product.[7]
This protocol can be adapted for the synthesis of alkoxy-substituted cyclohexylamines by starting with the corresponding alkoxy-substituted cyclohexanone.
In Vivo Biological Activity Assays
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[2]
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Step-by-Step Protocol:
-
Animal Preparation: Use male ICR mice (20-30 g) and allow them to acclimatize to the laboratory conditions for at least 3-4 days.
-
Drug Administration: Administer the test compound, dissolved in a suitable vehicle (e.g., 0.9% saline), via intraperitoneal (i.p.) or oral (p.o.) route. A control group should receive the vehicle alone.
-
Seizure Induction: At the time of peak drug effect, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of anesthetic ophthalmic solution can be applied to the eyes to minimize discomfort.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Determine the median effective dose (ED₅₀) of the test compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
The hot plate and tail-flick tests are standard methods for assessing the analgesic properties of compounds in response to a thermal stimulus.[9][10][11]
Hot Plate Test Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[9]
-
Baseline Measurement: Place each mouse individually on the hot plate and record the basal reaction time, which is the time taken to lick a paw or jump. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[12]
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the mice back on the hot plate and record their reaction times.[13]
-
Data Analysis: An increase in the reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect.
Tail-Flick Test Protocol:
-
Apparatus: Use a tail-flick analgesiometer that applies a radiant heat source to the animal's tail.[11]
-
Baseline Measurement: Place the mouse in a restrainer and position its tail over the heat source. Record the time it takes for the mouse to flick its tail away from the heat.[11]
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: At predetermined time intervals, measure the tail-flick latency again.
-
Data Analysis: A significant increase in the tail-flick latency indicates analgesia.
This model evaluates the local anesthetic properties of a compound by measuring the response to an electrical stimulus after subcutaneous injection.[14]
Step-by-Step Protocol:
-
Animal Preparation: Use mice and determine the baseline vocalization threshold to an electrical stimulus applied to the abdomen.
-
Drug Administration: Inject the test compound subcutaneously over the abdomen.
-
Stimulation and Observation: At various time points after injection, apply the electrical stimulus and monitor for a vocalization response.
-
Data Analysis: The duration of the block of the vocalization response is a measure of the local anesthetic activity. The median analgesic time can be calculated for different doses.[14]
In Vitro Biological Activity Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, in this case, the PCP binding site on the NMDA receptor.[2]
Experimental Workflow:
Caption: General workflow for an NMDA receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brain homogenates.
-
Incubation: Incubate the brain membranes with a radiolabeled ligand that binds to the PCP site (e.g., [³H]-1-[1-(2-thienyl)cyclohexyl]piperidine, [³H]TCP) and various concentrations of the unlabeled test compound.
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated to represent the affinity of the compound for the receptor.
For compounds that may act on G-protein coupled receptors (GPCRs), a calcium mobilization assay can be used to measure their functional activity. This is particularly relevant for Gq-coupled GPCRs.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the target GPCR in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates receptor activation and subsequent calcium release from intracellular stores.
-
Data Analysis: Determine the EC₅₀ (concentration that produces 50% of the maximal response) for agonists or the IC₅₀ for antagonists.
Therapeutic Potential and Future Directions
Alkoxy-substituted cyclohexylamines represent a promising area for the development of novel therapeutics for a range of neurological disorders. Their ability to modulate the NMDA receptor and potentially other targets offers opportunities for the discovery of new anticonvulsants with improved safety profiles, as well as novel analgesics and anesthetics.
Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and testing a homologous series of alkoxy-substituted derivatives. This will provide a more comprehensive understanding of the impact of the alkoxy chain length and branching on biological activity. Furthermore, investigating the activity of these compounds on a broader range of biological targets, including various GPCRs and other ion channels, could uncover new therapeutic applications. The development of more selective and potent analogues with favorable pharmacokinetic properties will be crucial for translating the potential of this chemical class into clinically effective drugs.
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RJPTSimLab. (n.d.). Analgesic Effect of Morphine in Mice Using the Hot Plate Method. Retrieved February 20, 2026, from [Link].
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Technical Guide: Stereochemical Validation of (1r,4r)-4-isobutoxycyclohexanamine
Executive Summary
Objective: To provide a definitive validation protocol for distinguishing the target (1r,4r)-4-isobutoxycyclohexanamine (trans-isomer) from its diastereomeric impurity, (1s,4s)-4-isobutoxycyclohexanamine (cis-isomer).
Significance: In 1,4-disubstituted cyclohexanes, the (1r,4r) configuration corresponds to the trans isomer.[1] For pharmaceutical applications, the trans-diequatorial conformation is often the pharmacophore of choice due to its extended planar topology, which differs significantly from the "bent" cis-(axial/equatorial) conformation. Misidentification leads to inconsistent biological data and regulatory failure.
Methodology: This guide prioritizes High-Field 1H NMR for rapid in-process control and Single Crystal X-Ray Diffraction (XRD) of a derivative for absolute structural certification.
Part 1: Theoretical Framework & Stereochemical Logic
The Stereochemical Definition
The nomenclature
Conformational Analysis
The stability of the isomers is dictated by 1,3-diaxial interactions.[3]
-
Trans-Isomer ((1r,4r)): Can adopt a diequatorial (e,e) or diaxial (a,a) conformation. The (e,e) form is thermodynamically dominant as it places both the bulky isobutoxy and amine groups in equatorial positions, minimizing steric strain.
-
Cis-Isomer ((1s,4s)): Must adopt an axial-equatorial (a,e) conformation. Regardless of ring flip, one bulky group is forced into a high-energy axial position.
Part 2: Comparative Analysis of Validation Methods
Table 1: Performance Matrix of Validation Techniques
| Feature | Method A: 1H NMR (J-Coupling) | Method B: 2D NOESY NMR | Method C: X-Ray Crystallography |
| Role | Routine QC / Batch Release | Ambiguity Resolution | Reference Standard Certification |
| Speed | < 1 Hour | 2-4 Hours | 3-7 Days (including crystallization) |
| Cost | Low | Medium | High |
| Principle | Karplus Equation ( | Through-Space Dipolar Coupling | Electron Density Mapping |
| Key Signal | H1/H4 splitting width | H1-H4 correlation (or lack thereof) | Unit cell parameters & bond angles |
| Limitation | Signal overlap in complex matrices | Requires careful mixing time optimization | Requires solid crystal (derivatization often needed) |
Part 3: Primary Validation Protocol – 1H NMR Spectroscopy
The Mechanism (Expertise & Causality)
The distinction rests on the Karplus relationship , which correlates the vicinal proton-proton coupling constant (
-
Trans-(1r,4r) [diequatorial]: The methine protons at C1 and C4 are axial .[2] They have
dihedral angles with adjacent axial protons.[4]-
Result: Large coupling constants (
). The signal appears as a wide triplet of triplets (tt) .
-
-
Cis-(1s,4s) [axial-equatorial]: One methine proton is equatorial.[2] It has
dihedral angles with adjacent protons.[4]-
Result: Small coupling constants (
). The signal appears as a narrow quintet or broad singlet.
-
Workflow Diagram (DOT)
Figure 1: Decision logic for NMR-based stereochemical assignment based on the Karplus relationship.
Part 4: Definitive Validation – X-Ray Crystallography via Derivatization
The Challenge
(1r,4r)-4-isobutoxycyclohexanamine is likely an oil or low-melting solid, making direct single-crystal growth difficult.
The Solution: Derivatization
To create a crystalline lattice suitable for XRD, convert the amine into a rigid, high-melting derivative. The p-nitrobenzamide derivative is recommended because the nitro group aids crystallization and provides good electron density.
Experimental Protocol: Derivatization & Crystallization
Step 1: Synthesis of p-Nitrobenzamide Derivative
-
Dissolve 100 mg of (1r,4r)-4-isobutoxycyclohexanamine (0.58 mmol) in 2 mL dry Dichloromethane (DCM).
-
Add 1.2 eq Triethylamine (TEA).
-
Cool to 0°C.
-
Slowly add 1.1 eq 4-Nitrobenzoyl chloride .
-
Stir at RT for 2 hours.
-
Wash with 1M HCl, then sat. NaHCO3. Dry organic layer over MgSO4 and evaporate.
Step 2: Crystallization (Vapor Diffusion Method)
-
Dissolve the crude amide in a minimal amount of "Good Solvent" (e.g., Acetone or DCM) in a small vial.
-
Place this small vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane or Diethyl Ether).
-
Cap the large jar tightly. Allow to stand undisturbed for 2-5 days.
-
Harvest crystals for XRD analysis.
Derivatization Workflow (DOT)
Figure 2: Workflow for converting the liquid amine into a crystalline solid for absolute stereochemical determination.
Part 5: References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Authoritative text on J-coupling analysis in cyclohexane systems).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Ed. Oxford University Press. (Fundamental source for cyclohexane conformational analysis and diaxial interactions).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for interpreting splitting patterns).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive reference for stereochemical nomenclature and thermodynamics).
-
Cambridge Crystallographic Data Centre (CCDC). (2024). Guidelines for Small Molecule Crystal Growth. [Link] (Best practices for derivatization and crystallization).
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Safety Operating Guide
Proper Disposal Procedures: trans-4-Isobutoxycyclohexanamine Hydrochloride
[1][2]
Executive Summary & Core Directive
Do not treat this compound as generic organic waste. trans-4-Isobutoxycyclohexanamine hydrochloride is a functionalized aliphatic amine salt. Its disposal requires strict segregation from oxidizing agents (specifically hypochlorites/bleach) to prevent the formation of toxic chloramines, and from strong bases to prevent the liberation of volatile, odorous free amines.
Immediate Action Plan:
-
classify as "Non-Regulated Organic Solid" (if pure) or "Hazardous Waste" (if contaminated/mixed).
-
Segregate from oxidizers and nitrates.
-
Label clearly with full chemical name (no abbreviations).
Chemical Profile & Hazard Identification
Understanding the molecular behavior is the prerequisite for safe disposal. This compound combines an ether linkage (isobutoxy) with a protonated amine (hydrochloride salt) on a cyclohexane ring.
| Feature | Chemical Property | Disposal Implication |
| State | Solid (Crystalline Powder) | Dust control required; do not dispose of via sink/drain. |
| Salt Form | Hydrochloride (HCl) | Acidic nature. Aqueous solutions will be pH < 7. Potential to corrode metal containers if wet. |
| Functional Group | Primary Amine ( | Incompatibility Risk: Reacts with nitrates/nitrites to form carcinogenic nitrosamines. Reacts with bleach to form chloramines. |
| Functional Group | Ether ( | Peroxide Risk: Low in salt form, but requires cool, dark storage to prevent degradation prior to disposal. |
Critical Hazard:
WARNING: Never mix amine salts with bleach (Sodium Hypochlorite).
Chloramines are toxic, volatile, and potential respiratory sensitizers.
Pre-Disposal Treatment & Segregation
Before moving to the disposal bin, you must characterize the waste stream. Use this compatibility matrix to ensure safe segregation.
Compatibility Matrix (Do Not Mix)
| Waste Stream A (Analyte) | Waste Stream B (Incompatible) | Result of Mixing |
| Isobutoxycyclohexanamine HCl | Nitric Acid / Nitrates | Formation of unstable/explosive compounds or nitrosamines. |
| Isobutoxycyclohexanamine HCl | Bleach / Hypochlorites | Generation of toxic Chloramine gas. |
| Isobutoxycyclohexanamine HCl | Strong Bases (NaOH, KOH) | Exothermic reaction; release of free amine odor; pH shift. |
| Isobutoxycyclohexanamine HCl | Acid Anhydrides/Chlorides | Vigorous exothermic reaction (acylation). |
Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Applicable for: Old inventory, spilled solids, or synthesis yield.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "trans-4-Isobutoxycyclohexanamine hydrochloride" (95-100%).
-
Hazard Check: Irritant, Corrosive (if applicable based on SDS).
-
-
Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) to contain any potential dust leakage.
-
Binning: Place in the "Solid Organic Waste" drum.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicable for: Mother liquors, washes, or dissolved samples.
-
pH Check: Measure the pH of the solution.
-
If pH < 4: It is an Acidic Organic Waste.
-
If pH > 10: It is a Basic Organic Waste.
-
-
Solvent Characterization:
-
Halogenated (DCM, Chloroform): Must go to "Halogenated Waste."
-
Non-Halogenated (Methanol, Ethyl Acetate): Must go to "Non-Halogenated Organic Waste."
-
-
Neutralization (Optional but Recommended):
-
If the waste is exclusively this compound in water/alcohol, slowly adjust pH to 6–8 using dilute Sodium Bicarbonate (
) to minimize corrosion risk to waste drums. Perform this in a fume hood.
-
Visualized Decision Logic (DOT)
The following flowchart illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision matrix for segregating amine salt waste based on physical state and solvent composition.
Regulatory Compliance (RCRA & EPA)[3][4]
Under the US Resource Conservation and Recovery Act (RCRA), this material must be evaluated by the generator (you).[1][2][3]
-
Listing Status: This specific CAS is likely not on the P-list (acutely hazardous) or U-list (toxic). It is classified as a "Process Waste."
-
Characteristic Waste:
-
Ignitability (D001): No (unless in flammable solvent).
-
Corrosivity (D002): Possible if in aqueous solution with pH
2. -
Reactivity (D003): No.
-
Toxicity (D004-D043): Not specifically listed, but treat as toxic.
-
-
Empty Containers:
-
Follow the "RCRA Empty" rule (40 CFR 261.7).
-
Triple rinse the container with a solvent capable of dissolving the salt (e.g., Methanol or Water).
-
Collect rinsate as hazardous waste (Liquid Scenario above).
-
Deface the label and discard the container in regular trash or glass recycling only after rinsing.
-
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Identification Guidance (40 CFR Part 261). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
